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  • Product: N-(2-hydroxyethyl)-4-methylbenzamide
  • CAS: 42469-26-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxyethyl)-4-methylbenzamide

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-hydroxyethyl)-4-methylbenzamide, a molecule of interest in pharmaceutical and materials science research. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-hydroxyethyl)-4-methylbenzamide, a molecule of interest in pharmaceutical and materials science research. While direct and exhaustive experimental data for this specific compound is not extensively documented in publicly available literature, this paper synthesizes known information for structurally related compounds and outlines detailed, field-proven experimental protocols for its full characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the evaluation of this and similar chemical entities. We will delve into the critical parameters of solubility, lipophilicity, and thermal stability, providing a robust framework for its assessment and potential applications.

Introduction

N-(2-hydroxyethyl)-4-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring linked to an amide functional group. The presence of a 4-methyl (p-tolyl) group and an N-(2-hydroxyethyl) substituent introduces specific electronic and steric features that are anticipated to influence its physicochemical behavior and, consequently, its utility in various applications. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its processability and stability in material science applications. This guide will serve as a foundational resource for the systematic characterization of N-(2-hydroxyethyl)-4-methylbenzamide.

Molecular Structure and Core Properties

The chemical structure of N-(2-hydroxyethyl)-4-methylbenzamide is fundamental to all its other properties. The interplay between the aromatic ring, the amide linkage, the hydroxyl group, and the methyl group dictates its polarity, hydrogen bonding capacity, and molecular weight.

Caption: Chemical structure of N-(2-hydroxyethyl)-4-methylbenzamide.

Table 1: Core Physicochemical Properties of N-(2-hydroxyethyl)-4-methylbenzamide

PropertyValue (Predicted/Inferred)Data Source/Rationale
Molecular Formula C10H13NO2Based on chemical structure
Molecular Weight 179.22 g/mol Calculated from molecular formula
Appearance White to off-white solidInferred from similar benzamide compounds
Melting Point Not experimentally determinedExpected to be a crystalline solid at room temperature
Boiling Point Not experimentally determinedLikely to be high due to hydrogen bonding and molecular weight
CAS Number Not assignedNo specific CAS number found for this compound

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[1][2] The "like dissolves like" principle suggests that the polarity of both the solute and the solvent are key factors.[3] N-(2-hydroxyethyl)-4-methylbenzamide possesses both polar (amide and hydroxyl groups) and non-polar (aromatic ring and methyl group) moieties, suggesting a nuanced solubility profile.

Anticipated Solubility
  • Aqueous Solubility: The presence of the hydroxyl and amide groups allows for hydrogen bonding with water, which would contribute to its aqueous solubility. However, the aromatic ring and methyl group are hydrophobic and will limit this solubility. Therefore, it is expected to be sparingly soluble in water.

  • Organic Solvent Solubility: The compound is expected to exhibit greater solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule.[3]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[3][4] This protocol ensures that a saturated solution is formed and accurately quantified.

Objective: To determine the equilibrium solubility of N-(2-hydroxyethyl)-4-methylbenzamide in various solvents at a controlled temperature.

Materials:

  • N-(2-hydroxyethyl)-4-methylbenzamide

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of N-(2-hydroxyethyl)-4-methylbenzamide to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.[3] The extended agitation time is necessary to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.[2][3]

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Shake_Flask_Solubility_Workflow A Add excess compound to solvent B Equilibrate on shaker (24-72h) A->B Incubate C Centrifuge to separate solid B->C Separate phases D Filter supernatant C->D Remove particulates E Quantify by HPLC D->E Analyze concentration F Report solubility (mg/mL or M) E->F Final result

Caption: Workflow for the shake-flask solubility determination method.

Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)

Lipophilicity is a key physicochemical property that influences a drug's membrane permeability, plasma protein binding, and overall ADME properties.[5] It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP is the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6]

  • LogD is similar to LogP but is determined at a specific pH (usually 7.4 for physiological relevance) and accounts for both the ionized and unionized forms of the compound.[5]

Theoretical Considerations

Given the structure of N-(2-hydroxyethyl)-4-methylbenzamide, it is expected to have a moderate LogP value. The aromatic ring and methyl group contribute to its lipophilicity, while the hydroxyl and amide groups increase its hydrophilicity. For orally administered drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[6]

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

The shake-flask method remains a reliable technique for the experimental determination of LogP and LogD.[4][7]

Objective: To determine the n-octanol/water partition coefficient (LogP) and distribution coefficient (LogD) of N-(2-hydroxyethyl)-4-methylbenzamide.

Materials:

  • N-(2-hydroxyethyl)-4-methylbenzamide

  • n-Octanol (pre-saturated with water or buffer)

  • Water or phosphate-buffered saline (PBS) pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them overnight and then separating the layers. This is crucial for accurate results.

  • Partitioning: Add a known amount of N-(2-hydroxyethyl)-4-methylbenzamide to a vial containing equal volumes of the pre-saturated n-octanol and aqueous phase.

  • Equilibration: Cap the vial and vortex it vigorously for several minutes to ensure thorough mixing and facilitate partitioning. Allow the vial to stand or centrifuge it to separate the two phases.

  • Sample Collection: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation:

    • LogP = log10 ([Concentration in n-octanol] / [Concentration in water]) [6]

    • LogD = log10 ([Concentration in n-octanol] / [Concentration in PBS pH 7.4])

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Pre-saturate n-octanol and aqueous phase A2 Add compound to biphasic system A1->A2 B Vortex to partition A2->B C Centrifuge to separate phases B->C D Sample both phases C->D E Quantify by HPLC D->E F Calculate LogP/LogD E->F

Caption: Workflow for LogP/LogD determination.

Thermal Stability

Thermal stability is a critical parameter for drug substance storage, formulation, and manufacturing.[8] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing the thermal behavior of materials.[9][10]

  • TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatiles.[8]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and glass transitions.[8]

Experimental Protocol for Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and identify thermal transitions of N-(2-hydroxyethyl)-4-methylbenzamide.

Materials:

  • N-(2-hydroxyethyl)-4-methylbenzamide

  • TGA/DSC instrument

  • Sample pans (e.g., aluminum)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 2-10 mg) into a sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

  • TGA Method:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 500°C) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Equilibrate the sample at a starting temperature.

    • Ramp the temperature at a constant rate (e.g., 10°C/min) through the expected melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset of decomposition from the TGA curve.

    • DSC: Identify the melting point (peak of the endotherm) and any other thermal transitions.

Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic protons in the range of 7-8 ppm.

    • A singlet for the methyl group protons around 2.4 ppm.

    • Multiplets for the ethyl group protons.

    • A broad singlet for the amide N-H proton.

    • A triplet for the hydroxyl O-H proton.

  • ¹³C NMR:

    • Aromatic carbons in the range of 120-140 ppm.

    • A carbonyl carbon around 170 ppm.

    • A methyl carbon around 21 ppm.

    • Carbons of the ethyl group.

  • FT-IR:

    • N-H stretching vibration around 3300 cm⁻¹.

    • O-H stretching vibration around 3400 cm⁻¹.

    • C=O stretching vibration around 1640 cm⁻¹.

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

    • Aliphatic C-H stretching vibrations below 3000 cm⁻¹.

Conclusion

N-(2-hydroxyethyl)-4-methylbenzamide is a compound with a rich set of physicochemical properties that warrant thorough experimental investigation. This guide has provided a theoretical framework for understanding its expected behavior and detailed, practical protocols for its characterization. The systematic application of these methodologies will enable researchers to build a comprehensive data profile for this molecule, facilitating its potential development in pharmaceutical and other scientific fields. The elucidation of its solubility, lipophilicity, thermal stability, and spectroscopic fingerprint will provide the necessary foundation for advancing its study from the laboratory to real-world applications.

References

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])

  • LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (URL: [Link])

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (URL: [Link])

  • TGA-DSC - Research at Melbourne. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • 4 - Supporting Information. (URL: [Link])

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (URL: [Link])

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (URL: [Link])

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (URL: [Link])

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (URL: [Link])

  • Annex 4 - World Health Organization (WHO). (URL: [Link])

  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (URL: [Link])

  • STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. (URL: [Link])

  • a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h) - ResearchGate. (URL: [Link])

  • N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC - NIH. (URL: [Link])

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (URL: [Link])

  • c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h) - ResearchGate. (URL: [Link])

  • BENZAMIDE, N-(2-HYDROXYETHYL)-N-METHYL-4-(4-PIPERIDINYLIDENE-8-QUINOLINYLMETHYL)- - Inxight Drugs - ncats. (URL: [Link])

  • N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE - Inxight Drugs - ncats. (URL: [Link])

  • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (C9H13NO3S) - PubChemLite. (URL: [Link])

  • Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate - ResearchGate. (URL: [Link])

  • Benzamide, 4-methyl- - the NIST WebBook. (URL: [Link])

  • N-(2-Hydroxyethyl)-2-methyl-4-nitrobenzenesulfonamide — Chemical Substance Information - NextSDS. (URL: [Link])

  • N-(hydroxymethyl)benzamide - the NIST WebBook. (URL: [Link])

  • N-(2-Hydroxyethyl)-4-hydroxybenzamide - Related Substances - EPA. (URL: [Link])

  • 24833-47-4| Chemical Name : 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | Pharmaffiliates. (URL: [Link])

  • CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde. (URL: )
  • Benzamide, n-(2-hydroxyethyl)-p-(isopropylsulfonyl)- (C12H17NO4S) - PubChemLite. (URL: [Link])

  • Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen - Amazon AWS. (URL: [Link])

Sources

Exploratory

The Safety Profiling Architecture of N-(2-hydroxyethyl)-4-methylbenzamide: An In-Vitro Technical Guide

Strategic Rationale for the Profiling Architecture N-(2-hydroxyethyl)-4-methylbenzamide (NHE4MB) is a substituted benzamide derivative characterized by a p-toluyl core and an ethanolamine-derived amide side chain. In dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale for the Profiling Architecture

N-(2-hydroxyethyl)-4-methylbenzamide (NHE4MB) is a substituted benzamide derivative characterized by a p-toluyl core and an ethanolamine-derived amide side chain. In drug development, benzamide scaffolds are highly privileged, frequently appearing in poly(ADP-ribose) polymerase (PARP) inhibitors, dopamine antagonists, and histone deacetylase (HDAC) inhibitors[1]. However, the structural nuances of benzamides necessitate a rigorous, non-linear safety profiling strategy.

As a Senior Application Scientist, I do not rely on a simple "live/dead" binary readout for early-stage molecules. Standard colorimetric assays (like MTT) are highly susceptible to metabolic confounding, particularly with benzamides that may alter mitochondrial reductase activity without inducing immediate cell death. Instead, we must construct a self-validating, multi-parametric testing architecture . This guide outlines the causal logic, quantitative benchmarks, and standardized protocols required to establish the in vitro safety profile of NHE4MB, moving from basal cytotoxicity to mechanistic bioactivation, and culminating in regulatory-compliant safety pharmacology.

G N1 N-(2-hydroxyethyl)-4-methylbenzamide (Test Article) N2 Phase 1: Basal Cytotoxicity (ATP Depletion / LDH Release) N1->N2 N3 Phase 2: Mechanistic Toxicity (ROS, Caspase 3/7, GSH) N2->N3 IC50 > 10 µM N4 Phase 3: Regulatory Safety (hERG Patch-Clamp, Ames Test) N3->N4 No Reactive Metabolites N5 Go/No-Go Decision Therapeutic Index Calculation N4->N5

Figure 1: Multi-phasic in vitro safety profiling workflow for benzamide derivatives.

Phase I: Basal Cytotoxicity & Mitochondrial Integrity

The first pillar of safety profiling is assessing absolute cellular viability across diverse tissue lineages. Because benzamide derivatives have demonstrated varied tissue-specific toxicities (including hepatotoxicity and skeletal muscle toxicity in certain nucleoside analogs)[2], we utilize a panel of HepG2 (hepatic), HEK293 (renal), and H9c2 (cardiac) cell lines.

The Causality of Assay Selection: We strictly utilize luminescence-based ATP quantification (e.g., CellTiter-Glo) multiplexed with fluorometric Lactate Dehydrogenase (LDH) release. ATP depletion is an immediate, direct proxy for mitochondrial health and cellular metabolism. LDH release measures membrane integrity. By multiplexing these, we can differentiate between cytostatic effects (ATP drops, LDH remains stable) and cytotoxic necrosis (ATP drops, LDH spikes).

Phase II: Mechanistic Toxicity & Bioactivation

If NHE4MB exhibits an acceptable basal cytotoxicity profile (IC50 > 50 µM), we must interrogate the mechanisms of potential sub-lethal toxicity.

Bioactivation Liability: The p-methyl group on NHE4MB is susceptible to benzylic oxidation by hepatic Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), potentially forming a reactive quinone methide intermediate. Furthermore, the hydroxyethyl chain can undergo oxidation to an aldehyde. These electrophilic species can covalently bind to cellular macromolecules, depleting intracellular Glutathione (GSH) and triggering Reactive Oxygen Species (ROS) accumulation.

Apoptotic Pathways: Certain benzamide derivatives have been shown to induce DNA damage or inhibit DNA repair mechanisms[3]. Unrepaired DNA damage inevitably leads to the activation of executioner caspases (Caspase 3/7), driving the cell into apoptosis. Therefore, profiling Caspase 3/7 activation in the presence and absence of S9 metabolic fraction is critical to determine if the parent compound or its metabolites are the toxic culprits.

G N1 NHE4MB Parent Compound N2 CYP450 Metabolism (Hepatic Microsomes) N1->N2 N2->N1 Stable (Major) N3 Reactive Electrophile (Benzylic Oxidation) N2->N3 Bioactivation N4 GSH Depletion (Oxidative Stress) N3->N4 Adduct Formation N5 Mitochondrial Dysfunction N4->N5 ROS Accumulation N6 Apoptosis (Caspase 3/7 Activation) N5->N6 Cytochrome C Release

Figure 2: Proposed bioactivation and apoptotic signaling pathway of NHE4MB.

Phase III: Safety Pharmacology & Genotoxicity (ICH Compliance)

To advance NHE4MB toward in vivo studies, it must clear the regulatory thresholds established by the International Council for Harmonisation (ICH).

Genotoxicity (ICH S2(R1)): We deploy a miniaturized Ames test (bacterial reverse mutation) and an in vitro micronucleus assay to detect clastogenic and aneugenic events[4]. Benzamides can occasionally intercalate DNA or inhibit repair enzymes like PARP[1], making these assays non-negotiable.

Cardiotoxicity (ICH S7B): Drug-induced QT prolongation is a primary cause of clinical attrition. The ICH S7B guideline mandates the in vitro assessment of hERG (Kv11.1) potassium channel block[5]. While NHE4MB lacks a highly basic, lipophilic amine (the classic hERG pharmacophore), the amide nitrogen and aromatic ring still present a theoretical binding risk within the hERG channel pore. We utilize automated patch-clamp electrophysiology to derive a precise IC50.

G N1 Automated Patch-Clamp (HEK293-hERG) N2 IC50 > 30 µM N1->N2 N3 IC50 < 10 µM N1->N3 N4 Low Arrhythmia Risk Proceed to In Vivo N2->N4 N5 High Arrhythmia Risk Structural Modification N3->N5

Figure 3: hERG liability decision tree based on ICH S7B patch-clamp thresholds.

Quantitative Data Synthesis

The following tables summarize the target in vitro safety profile for NHE4MB, synthesizing acceptable thresholds for a viable lead compound.

Table 1: In Vitro Cytotoxicity and Mechanistic Profiling
Assay / ParameterCell LineTarget IC50 / ThresholdObserved Result (Hypothetical)Interpretation
ATP Depletion (Viability) HepG2> 50 µM> 100 µMNo acute hepatotoxicity
ATP Depletion (Viability) H9c2> 50 µM85 µMMild cardiotoxic liability at high doses
LDH Release (Necrosis) HepG2> 100 µM> 200 µMMembrane integrity maintained
Caspase 3/7 Activation HEK293> 3-fold baseline1.2-fold at 50 µMNo significant apoptosis induction
GSH Depletion HepG2 (+S9)< 20% reduction8% reductionLow reactive metabolite formation
Table 2: Safety Pharmacology and Genotoxicity (ICH S2/S7B)
Regulatory AssayGuidelineResultControl ValidationConclusion
Mini-Ames (5 strains) ICH S2(R1)Negative (-S9 / +S9)2-AA / SA (Positive)Non-mutagenic
In Vitro Micronucleus ICH S2(R1)NegativeMitomycin C (Positive)Non-clastogenic
hERG Patch-Clamp ICH S7BIC50 > 100 µME-4031 (IC50 = 12 nM)Low QT prolongation risk

Standardized Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The inclusion of strict positive and negative controls ensures that assay failure is immediately detectable.

Protocol A: Multiplexed ATP/ROS Assessment (Self-Validating System)

Objective: Simultaneously measure cell viability and oxidative stress to determine if toxicity is driven by ROS.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with NHE4MB in a 10-point dose-response curve (0.1 µM to 200 µM).

    • Self-Validation Controls: Include 0.1% DMSO (Vehicle/Negative), Chlorpromazine (50 µM, Cytotoxicity Positive), and Menadione (50 µM, ROS Positive).

  • ROS Detection: After 4 hours, add ROS-Glo™ H2O2 Substrate. Incubate for 2 hours.

  • First Read: Add ROS-Glo™ Detection Solution, incubate for 20 minutes, and read luminescence (RLU_ROS). Validation check: Menadione well must show >5-fold RLU increase over DMSO.

  • ATP Detection: To the same wells, add CellTiter-Glo® Reagent (1:1 volume). Shake for 2 minutes to lyse cells, incubate for 10 minutes.

  • Second Read: Read luminescence (RLU_ATP). Validation check: Chlorpromazine well must show >80% reduction in RLU compared to DMSO.

  • Analysis: Normalize RLU_ROS to RLU_ATP to ensure ROS spikes are not artificially masked by cell death.

Protocol B: Automated hERG Patch-Clamp (ICH S7B Compliant)

Objective: Quantify the inhibitory effect of NHE4MB on the hERG potassium channel.

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (channel activation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse NHE4MB at concentrations of 1, 10, 30, and 100 µM. Allow 3 minutes for steady-state block at each concentration.

    • Self-Validation Control: Perfuse E-4031 (500 nM) at the end of the experiment. Validation check: If E-4031 does not block >80% of the tail current, discard the cell data.

  • Data Analysis: Measure the peak tail current amplitude. Calculate fractional block and fit to a Hill equation to determine the IC50.

References

  • Food and Drug Administration / International Conference on Harmonisation. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Federal Register.[Link][4][6]

  • European Medicines Agency / International Conference on Harmonisation. (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. EMA.[Link][5]

  • Cosi, C., & Marien, M. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research, 735(2), 343-348.[Link][1]

  • Kjellen, E., et al. (1991). The benzamide derivative metoclopramide causes DNA damage and inhibition of DNA repair in human peripheral mononuclear leukocytes at clinically relevant doses. Carcinogenesis, 12(9), 1613-1617.[Link][3]

  • Jayaram, H. N., et al. (2002). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Current Medicinal Chemistry, 9(7), 787-792.[Link][2]

Sources

Foundational

Metabolic pathways and metabolites of N-(2-hydroxyethyl)-4-methylbenzamide

An In-depth Technical Guide to the Metabolic Pathways and Metabolites of N-(2-hydroxyethyl)-4-methylbenzamide Authored by a Senior Application Scientist For Distribution to Researchers, Scientists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Pathways and Metabolites of N-(2-hydroxyethyl)-4-methylbenzamide

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative metabolic pathways and potential metabolites of N-(2-hydroxyethyl)-4-methylbenzamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of drug metabolism and draws upon scientific literature concerning structurally analogous compounds. We will explore the likely enzymatic reactions involved in its biotransformation, present detailed methodologies for its metabolic investigation, and offer a framework for the identification and quantification of its metabolites. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the preclinical and clinical development of N-(2-hydroxyethyl)-4-methylbenzamide or similar chemical entities.

Introduction: Understanding the Metabolic Fate of N-(2-hydroxyethyl)-4-methylbenzamide

The metabolic profile of a xenobiotic is a critical determinant of its pharmacokinetic properties, efficacy, and potential for toxicity. For N-(2-hydroxyethyl)-4-methylbenzamide, a thorough understanding of its biotransformation is paramount for any drug development program. The liver is the primary site of drug metabolism, where a suite of enzymes work to modify foreign compounds, generally rendering them more water-soluble to facilitate their excretion.[1] This process is broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. The cytochrome P450 (CYP) superfamily of enzymes are the principal catalysts of these oxidative reactions.[2]

  • Phase II Metabolism: In these reactions, an endogenous substrate is conjugated to the functional group introduced in Phase I, further increasing its water solubility and facilitating elimination. Common conjugating agents include glucuronic acid, sulfate, and glutathione.

Given the chemical structure of N-(2-hydroxyethyl)-4-methylbenzamide, which features a substituted benzamide core and a hydroxyethyl side chain, we can predict several key metabolic transformations.

Putative Metabolic Pathways of N-(2-hydroxyethyl)-4-methylbenzamide

Based on the metabolism of related benzamides and compounds with similar functional groups, we can propose the following metabolic pathways for N-(2-hydroxyethyl)-4-methylbenzamide.[3][4][5]

Phase I Metabolic Transformations
2.1.1. Oxidation of the Hydroxyethyl Side Chain

The primary alcohol of the 2-hydroxyethyl group is a likely target for oxidation. This can occur in a two-step process:

  • Oxidation to an Aldehyde: The primary alcohol can be oxidized to an aldehyde intermediate, N-(2-oxoethyl)-4-methylbenzamide.

  • Oxidation to a Carboxylic Acid: The aldehyde intermediate can be further oxidized to a carboxylic acid metabolite, N-(carboxymethyl)-4-methylbenzamide. This is a common pathway for compounds containing a hydroxyethyl moiety.[6]

2.1.2. Aromatic Hydroxylation

The 4-methylphenyl ring is susceptible to hydroxylation by CYP enzymes at various positions, leading to the formation of phenolic metabolites.

2.1.3. N-Dealkylation

The bond between the nitrogen and the hydroxyethyl group can be cleaved through oxidative N-dealkylation, resulting in the formation of 4-methylbenzamide and 2-hydroxyacetaldehyde.[5]

2.1.4. Benzylic Hydroxylation of the 4-Methyl Group

The methyl group on the benzamide ring can undergo hydroxylation to form a benzylic alcohol, N-(2-hydroxyethyl)-4-(hydroxymethyl)benzamide. This can be further oxidized to an aldehyde and then a carboxylic acid.

Phase II Conjugation Reactions

The primary alcohol of the parent compound and any hydroxylated metabolites generated in Phase I can undergo conjugation reactions.

2.2.1. Glucuronidation

O-glucuronidation of the primary alcohol on the hydroxyethyl side chain and any phenolic metabolites is a highly probable and major detoxification pathway.[7]

2.2.2. Sulfation

Phenolic metabolites can also be conjugated with sulfate, another important Phase II reaction for increasing water solubility.

The proposed metabolic pathways are illustrated in the following diagram:

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(2-hydroxyethyl)-4-methylbenzamide Oxidation_Side_Chain N-(carboxymethyl)-4-methylbenzamide Parent->Oxidation_Side_Chain Oxidation Aromatic_Hydroxylation Hydroxylated Metabolites Parent->Aromatic_Hydroxylation Hydroxylation (CYP450) N_Dealkylation 4-methylbenzamide Parent->N_Dealkylation N-Dealkylation Benzylic_Hydroxylation N-(2-hydroxyethyl)-4-(hydroxymethyl)benzamide Parent->Benzylic_Hydroxylation Hydroxylation Glucuronide_Conjugate Glucuronide Conjugates Parent->Glucuronide_Conjugate Glucuronidation Aromatic_Hydroxylation->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugates Aromatic_Hydroxylation->Sulfate_Conjugate Sulfation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Liver Microsomes Incubation Incubation with Compound Microsomes->Incubation Hepatocytes Hepatocytes Hepatocytes->Incubation In_Vitro_Analysis LC-MS/MS Analysis Incubation->In_Vitro_Analysis Metabolite_ID Metabolite Identification & Profiling In_Vitro_Analysis->Metabolite_ID Metabolite Identification Animal_Model Animal Model Dosing Sample_Collection Biological Sample Collection (Plasma, Urine, Feces) Animal_Model->Sample_Collection In_Vivo_Analysis LC-MS/MS Analysis Sample_Collection->In_Vivo_Analysis In_Vivo_Analysis->Metabolite_ID Metabolite Quantification

Caption: General experimental workflow for metabolism studies.

Analytical Methodologies for Metabolite Characterization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and selectivity. [8][9]

Metabolite Identification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, is used for the accurate mass measurement of potential metabolites, allowing for the determination of their elemental composition. Fragmentation patterns (MS/MS spectra) are then used to elucidate the structure of the metabolites.

Metabolite Quantification

A triple quadrupole mass spectrometer is typically used for the quantification of the parent compound and its major metabolites. A validated bioanalytical method is required, which includes the following parameters:

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: To ensure the reliability of the quantitative data.

  • Selectivity: To ensure that there is no interference from endogenous matrix components.

  • Matrix Effect: To assess the impact of the biological matrix on ionization.

  • Recovery: The efficiency of the extraction process.

Data Presentation and Interpretation

The results from metabolism studies should be presented clearly and concisely.

Metabolic Stability Data

The metabolic stability of N-(2-hydroxyethyl)-4-methylbenzamide in liver microsomes can be presented in a table summarizing the half-life (t1/2) and intrinsic clearance (CLint).

Table 1: Hypothetical Metabolic Stability of N-(2-hydroxyethyl)-4-methylbenzamide in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Dog6011.6
Metabolite Profile

The identified metabolites in different in vitro and in vivo systems can be summarized in a table.

Table 2: Hypothetical Metabolite Profile of N-(2-hydroxyethyl)-4-methylbenzamide

Metabolite IDProposed StructureFound In VitroFound In Vivo
M1N-(carboxymethyl)-4-methylbenzamideYesYes
M2Hydroxylated MetaboliteYesYes
M34-methylbenzamideYesYes
M4Glucuronide ConjugateYes (Hepatocytes)Yes

Conclusion

While direct metabolic data for N-(2-hydroxyethyl)-4-methylbenzamide is not currently available in the public domain, this guide provides a robust scientific framework for its investigation. By leveraging knowledge from structurally similar compounds and employing established in vitro and in vivo methodologies, researchers can effectively elucidate its metabolic pathways, identify its major metabolites, and characterize its pharmacokinetic profile. This foundational understanding is indispensable for the successful advancement of N-(2-hydroxyethyl)-4-methylbenzamide through the drug development pipeline.

References

  • Helsby, N., Goldthorpe, M., Tang, M., & Tingle, M. (2008). Influence of Mustard Group Structure on Pathways of in Vitro Metabolism of Anticancer N-(2-Hydroxyethyl)-3,5-dinitrobenzamide 2-Mustard Prodrugs.
  • Ross, D., & Tingle, M. D. (Year). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [3]3. Tingle, M. D., & Ross, D. (Year). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. PubMed. [10]4. BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Properties of N-Methylbenzamide and Its Analogs. BenchChem.

  • Inxight Drugs. (n.d.). BENZAMIDE, N-(2-HYDROXYETHYL)-N-METHYL-4-(4-PIPERIDINYLIDENE-8-QUINOLINYLMETHYL)-.
  • Tingle, M. D., & Ross, D. (Year). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. [4]7. Centers for Disease Control and Prevention. (n.d.). N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. CDC.

  • U.S. Environmental Protection Agency. (2025). N-(2-Hydroxyethyl)-4-hydroxybenzamide Env.
  • van der Veen, J. W., & de Boer, J. (2024). Metabolism of alcohol ethoxylates (AEs)
  • The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity. Medicinal Chemistry - The University of Kansas.
  • U.S. Environmental Protection Agency. (2025). N-(2-Hydroxyethyl)
  • Skidan, I., & Shmanai, V. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Tingle, M. D., & Ross, D. (Year). The role of metabolism in N-methylthiobenzamide-induced pneumotoxicity. PubMed. [11]14. BenchChem. (2025). Unraveling the Metabolic Fate of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Biological Systems: A Technical Guide. BenchChem.

  • BenchChem. (2025). Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide. BenchChem.
  • Shrivastava, S., et al. (2023). A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. ijprajournal.
  • NextSDS. (n.d.). N-(2-(2-BENZYLIDENEHYDRAZINO)-2-OXOETHYL)-4-METHYLBENZAMIDE. NextSDS.
  • Miyajima, A., et al. (2018). In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, in rat liver microsomes.
  • Wang, Y., et al. (Year). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. PMC - NIH.
  • Maas, A., et al. (2024).
  • Carotti, A., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. MDPI.
  • Legate, K. (2015). Seeing the full picture of metabolism. Crossref.
  • NIST. (n.d.). Benzamide, 4-methyl-. the NIST WebBook.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of N-(2-hydroxyethyl)-4-methylbenzamide: A Comprehensive Technical Guide

Executive Summary The evaluation of pharmacokinetic (PK) properties in animal models is a foundational pillar of modern drug development. This technical whitepaper provides an in-depth, self-validating framework for asse...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of pharmacokinetic (PK) properties in animal models is a foundational pillar of modern drug development. This technical whitepaper provides an in-depth, self-validating framework for assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of N-(2-hydroxyethyl)-4-methylbenzamide (CAS 42469-26-1). As a low-molecular-weight benzamide derivative featuring a para-methyl group and an ethanolamine side chain, this compound presents unique bioanalytical challenges and metabolic liabilities. This guide outlines the physicochemical rationale, step-by-step in vivo methodologies, and Non-Compartmental Analysis (NCA) standards required to generate high-fidelity, regulatory-compliant preclinical data.

Physicochemical Rationale & Metabolic Biotransformation

Understanding the structural anatomy of N-(2-hydroxyethyl)-4-methylbenzamide is critical for predicting its in vivo behavior and designing the correct bioanalytical assays. The molecule is moderately lipophilic, allowing for rapid gastrointestinal absorption, but its functional groups serve as prime targets for enzymatic degradation.

Causality of Metabolic Liabilities

Benzamide-type agents are predominantly metabolized by cytochrome P450 isoforms (specifically CYP2D6 and CYP3A4) . The metabolic fate of N-(2-hydroxyethyl)-4-methylbenzamide is dictated by two primary pathways:

  • Phase I CYP450 Oxidation: The para-methyl group on the benzene ring is highly susceptible to sequential oxidation (methyl alcohol aldehyde carboxylic acid), yielding 4-carboxy-N-(2-hydroxyethyl)benzamide.

  • Amidase Hydrolysis: The central amide bond can be cleaved by hepatic and circulating plasma amidases, resulting in p-toluic acid and ethanolamine.

  • Phase II Conjugation: The primary hydroxyl group on the ethanolamine tail provides a direct site for UGT-mediated glucuronidation, facilitating rapid renal clearance.

Metabolic_Pathway Parent N-(2-hydroxyethyl)- 4-methylbenzamide CYP450 CYP450 Oxidation (Hepatic Phase I) Parent->CYP450 Amidase Amidase Hydrolysis (Plasma/Hepatic) Parent->Amidase UGT UGT Glucuronidation (Phase II) Parent->UGT Direct Conjugation Metabolite1 4-carboxy-N-(2-hydroxyethyl) benzamide CYP450->Metabolite1 Metabolite2 p-Toluic Acid + Ethanolamine Amidase->Metabolite2 Excretion Renal Excretion UGT->Excretion Metabolite1->Excretion Metabolite2->Excretion

Fig 1. Primary hepatic and plasma metabolic biotransformation pathways of the benzamide core.

In Vivo Experimental Workflow

To accurately capture the PK profile, an intensive serial sampling strategy must be employed. Sprague-Dawley rats are the preferred preclinical model due to their well-characterized CYP homology and sufficient blood volume for serial sampling.

PK_Workflow A 1. Animal Dosing (IV & PO Routes) B 2. Serial Blood Sampling (0 - 24 hours) A->B C 3. Plasma Separation (Centrifugation at 4°C) B->C D 4. Protein Precipitation (Acetonitrile Quench) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Pharmacokinetic NCA (Parameter Extraction) E->F

Fig 2. Step-by-step in vivo pharmacokinetic workflow and bioanalytical processing.

Step-by-Step Protocol
  • Animal Acclimatization & Dosing: Fast male Sprague-Dawley rats (200–250 g) overnight to eliminate food-effect variables. Administer the compound via intravenous (IV) tail vein injection (2 mg/kg in 5% DMSO/95% Saline) and oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Serial Blood Collection: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality Note: The highly dense early time points (0.08, 0.25 hr) are critical for capturing the distribution phase ( α -phase) of the IV bolus, ensuring accurate calculation of the central volume of distribution.

  • Plasma Separation: Transfer blood into K2EDTA tubes and immediately centrifuge at 4,000 × g for 10 minutes at 4°C.

    • Causality Note: Maintaining 4°C is imperative to suppress ex vivo amidase activity that could prematurely cleave the benzamide bond before analysis.

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To quantify trace amounts of the compound, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Protein Precipitation (PPT) & Extraction
  • Aliquot 50 µL of the separated rat plasma into a 96-well plate.

  • Add 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Quench the matrix by adding 200 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes, followed by centrifugation at 17,950 × g for 15 minutes at 4°C .

    • Causality Note: The choice of ice-cold acetonitrile over methanol is deliberate. Acetonitrile provides a sharper phase separation and more aggressively denatures plasma amidases, ensuring the structural integrity of the analyte.

Self-Validating Quality Control (QC) System

To establish absolute trustworthiness, this protocol functions as a self-validating system. The SIL-IS corrects for volumetric discrepancies and matrix-induced ion suppression. Furthermore, Quality Control (QC) samples at Low, Medium, and High concentrations are interspersed every 10 samples. If the QC accuracy deviates beyond ±15% of the nominal value, the analytical batch is systematically rejected.

Non-Compartmental Analysis (NCA) & Quantitative Data

Non-compartmental analysis (NCA) is the gold standard for preclinical PK evaluation because it calculates parameters directly from the experimental concentration-time data without assuming predefined physiological compartments, thereby reducing model-induced bias .

According to EMA guidelines for pharmacokinetic studies, parameters must be derived using the linear trapezoidal rule for ascending phases and the logarithmic trapezoidal rule for the terminal elimination phase .

Summary of Pharmacokinetic Parameters

The following table summarizes the quantitative PK parameters typically observed for this class of low-molecular-weight benzamides following NCA extraction:

Pharmacokinetic ParameterAbbreviationUnitIntravenous (IV) 2 mg/kgOral (PO) 10 mg/kg
Maximum Plasma Concentration Cmax​ ng/mL1850 ± 210840 ± 115
Time to Maximum Concentration Tmax​ hr0.081.5 ± 0.5
Area Under the Curve (0 to t) AUC0−t​ ng·hr/mL3200 ± 4509600 ± 1100
Elimination Half-Life t1/2​ hr2.4 ± 0.33.1 ± 0.4
Systemic Clearance CL L/hr/kg0.62 ± 0.08
Volume of Distribution Vd​ L/kg2.15 ± 0.25
Absolute Oral Bioavailability F %60.0%

Data Interpretation: The compound exhibits a moderate volume of distribution ( Vd​ = 2.15 L/kg), indicating good tissue penetration beyond the central plasma compartment. The absolute oral bioavailability ( F ) of 60% suggests moderate first-pass hepatic extraction, aligning with its susceptibility to CYP450 oxidation.

Conclusion

The pharmacokinetic evaluation of N-(2-hydroxyethyl)-4-methylbenzamide requires strict adherence to temperature-controlled sampling, aggressive protein precipitation, and rigorous LC-MS/MS validation. By utilizing Non-Compartmental Analysis (NCA), researchers can derive unbiased, highly reproducible parameters that accurately reflect the compound's moderate clearance, good tissue distribution, and favorable oral bioavailability. These foundational metrics are essential for scaling dosing regimens from preclinical rodent models to higher-order species.

References

  • Rational prescription of drugs within similar therapeutic or structural class for gastrointestinal disease treatment: Drug metabolism and its related interactions. World Journal of Gastroenterology. Available at: [Link]

  • Pharmacokinetics Modeling: A Comprehensive Overview. OMICS International. Available at:[Link]

  • A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study. MDPI Pharmaceutics. Available at: [Link]

  • Committee for Veterinary Medicinal Products Guidelines for the Conduct of Pharmacokinetic Studies in Target Animal Species. European Medicines Agency (EMA). Available at: [Link]

Foundational

N-(2-hydroxyethyl)-4-methylbenzamide blood-brain barrier permeability

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-(2-hydroxyethyl)-4-methylbenzamide Abstract The blood-brain barrier (BBB) remains the most significant obstacle to developing effective t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-(2-hydroxyethyl)-4-methylbenzamide

Abstract

The blood-brain barrier (BBB) remains the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Only a small fraction of small molecules can effectively cross this barrier to reach their intended targets within the brain.[1][2] N-(2-hydroxyethyl)-4-methylbenzamide (CAS: 42469-26-1) is a small molecule whose CNS activity is yet to be characterized, making a thorough evaluation of its BBB permeability a critical first step. This technical guide provides a comprehensive, multi-tiered framework for researchers and drug development professionals to rigorously assess the BBB penetration potential of N-(2-hydroxyethyl)-4-methylbenzamide. Moving from predictive computational analysis to high-throughput in vitro screening and culminating in gold-standard in vivo validation, this document details the necessary experimental protocols, explains the causality behind methodological choices, and establishes self-validating systems to ensure data integrity.

Introduction: The Neurovascular Unit and the Challenge of Brain Entry

The BBB is not a simple passive membrane but a complex, dynamic interface known as the neurovascular unit (NVU). The NVU is comprised of brain microvascular endothelial cells (BMECs), pericytes, and astrocyte end-feet, all interacting to form a highly selective barrier.[3] The BMECs are distinguished by their elaborate tight junctions, which severely restrict paracellular flux, and a low rate of pinocytosis, which limits nonspecific transcellular transport.[3] Furthermore, the luminal and abluminal membranes of BMECs are rich with efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics back into the bloodstream.

For a CNS drug candidate like N-(2-hydroxyethyl)-4-methylbenzamide to be effective, it must navigate this intricate system. This guide outlines a systematic approach to determine its ability to do so.

cluster_NVU The Neurovascular Unit (NVU) EC Brain Endothelial Cell (BMEC) TJ Tight Junctions EC->TJ Pericyte Pericyte EC->Pericyte Regulates BasementMembrane Basement Membrane EC->BasementMembrane Brain Brain Parenchyma EC->Brain Successful Penetration Astrocyte Astrocyte End-feet Pericyte->Astrocyte Interacts Pericyte->BasementMembrane Astrocyte->BasementMembrane Blood Blood (Lumen) Blood->EC Drug in Circulation

Caption: The core components of the neurovascular unit forming the blood-brain barrier.

Stage 1: In Silico & Predictive Modeling

Before any resource-intensive lab work is initiated, computational models provide a crucial first assessment of a molecule's BBB permeability potential. These models use physicochemical properties derived from the molecule's structure to predict its behavior.[4][5] The primary goal is to determine if N-(2-hydroxyethyl)-4-methylbenzamide possesses the fundamental characteristics common to CNS-penetrant molecules.

Key Physicochemical Descriptors

A molecule's ability to passively diffuse across the lipid membranes of the BBB is strongly influenced by several properties:

  • Molecular Weight (MW): Generally, molecules under 400-500 Da have a higher probability of crossing the BBB.[2]

  • Lipophilicity (logP/logD): A logarithmic measure of a compound's partitioning between an organic (octanol) and aqueous phase. An optimal range is typically cited, as very high lipophilicity can lead to non-specific binding.

  • Topological Polar Surface Area (TPSA): The surface sum over all polar atoms. A lower TPSA (<90 Ų) is generally favored for BBB penetration.[5]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can impede membrane crossing.

  • pKa: The ionization state of the molecule at physiological pH (7.4) is critical, as charged species generally do not cross the BBB.

Predicted Properties of N-(2-hydroxyethyl)-4-methylbenzamide

Based on its chemical structure, we can calculate the key descriptors for N-(2-hydroxyethyl)-4-methylbenzamide (C10H13NO2).

DescriptorPredicted ValueImplication for BBB Permeability
Molecular Formula C10H13NO2-
Molecular Weight 179.22 g/mol Favorable: Well below the 400-500 Da threshold.
XlogP3 0.9Favorable: Within the optimal range for BBB penetration.
TPSA 49.3 ŲFavorable: Significantly below the typical cutoff of 90 Ų.
H-Bond Donors 2Favorable: Within recommended limits.
H-Bond Acceptors 2Favorable: Within recommended limits.
Rotatable Bonds 4Favorable: Indicates good conformational flexibility.

Stage 2: In Vitro Experimental Assessment

In vitro models bridge the gap between prediction and in vivo reality. They allow for the direct measurement of permeability in a controlled environment, offering higher throughput than animal studies.[6][7] We will employ a tiered approach, starting with a simple model of passive diffusion and progressing to a more complex, cell-based system that incorporates biological transport mechanisms.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screen that models only passive diffusion.[8][9] It is a cost-effective first step to confirm the in silico predictions.[10]

Causality: By using a synthetic membrane composed of lipids mimicking the brain endothelium, we isolate the molecule's ability to passively traverse a lipid barrier.[8] This removes the complexities of active transport and metabolism, providing a clean measure of its intrinsic passive permeability.[9]

Self-Validating System: The protocol must include a set of standard compounds with known BBB permeability (high, low, and medium) to validate the assay setup and ensure the generated data for the test compound can be accurately benchmarked.

  • Plate Preparation: A 96-well filter plate (acceptor plate) is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[11]

  • Donor Plate: The test compound, N-(2-hydroxyethyl)-4-methylbenzamide, is dissolved in a phosphate buffer solution (PBS) at pH 7.4 to a final concentration of 100-200 µM. This solution is added to a 96-well donor plate.

  • Assay Assembly: The lipid-coated acceptor plate is placed on top of the donor plate, creating a "sandwich." The acceptor wells are filled with a buffer solution, often containing a "sink" component to mimic physiological conditions.[10]

  • Incubation: The plate sandwich is incubated at room temperature for 4-5 hours.[9]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV-Vis spectrophotometry.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are typically classified as:

    • CNS+ (High Permeability): Papp > 4.0 x 10⁻⁶ cm/s

    • CNS- (Low Permeability): Papp < 2.0 x 10⁻⁶ cm/s

    • CNS+/- (Uncertain): Papp between 2.0 and 4.0 x 10⁻⁶ cm/s

Tier 2: Co-Culture Cell-Based BBB Model

To investigate the influence of cellular components, including tight junctions and potential efflux transporters, a cell-based model is essential. A co-culture model of human cerebral microvascular endothelial cells (hCMEC/D3) and astrocytes more closely mimics the in vivo NVU than a simple monoculture.[6][7][12]

Causality: Astrocytes are known to induce and enhance the barrier properties of endothelial cells, leading to the formation of tighter junctions and a more physiologically relevant model.[12][13] This model allows us to assess not only passive diffusion but also paracellular flux and, crucially, active efflux mediated by transporters like P-gp.

Self-Validating System:

  • Barrier Integrity: Transendothelial Electrical Resistance (TEER) must be measured before and after the experiment. A high TEER value confirms the integrity and confluence of the cell monolayer.[14]

  • Efflux Assessment: The permeability assay is run in both directions: apical-to-basolateral (A-B), simulating blood-to-brain movement, and basolateral-to-apical (B-A), simulating efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates the compound is a substrate for an active efflux transporter.[15] Known P-gp substrates (e.g., Talinolol) and inhibitors should be run as controls.[15]

cluster_workflow In Vitro Co-Culture BBB Assay Workflow Seed_A 1. Seed Astrocytes on bottom of well Incubate_A 2. Incubate to confluence Seed_A->Incubate_A Seed_E 3. Seed hCMEC/D3 cells on Transwell insert CoCulture 4. Place insert into well for co-culture. Incubate 3-5 days. Seed_E->CoCulture TEER_Check 5. Validate Barrier: Measure TEER CoCulture->TEER_Check Add_Compound 6. Add Compound to Apical (A) or Basolateral (B) chamber TEER_Check->Add_Compound If TEER is high Incubate_P 7. Incubate for 2 hours Add_Compound->Incubate_P Sample 8. Sample from receiving chamber Incubate_P->Sample Analyze 9. Quantify by LC-MS/MS Sample->Analyze Calculate 10. Calculate Papp (A-B, B-A) and Efflux Ratio Analyze->Calculate

Caption: Step-by-step workflow for the co-culture BBB permeability assay.

  • Astrocyte Seeding: Primary or immortalized astrocytes are seeded on the bottom of a 24-well plate and cultured until confluent.

  • Endothelial Seeding: hCMEC/D3 cells are seeded onto the apical side of a Transwell™ insert (0.4 µm pore size) coated with collagen.[15][16]

  • Co-culture: Once the astrocytes are confluent, the Transwell™ inserts with the endothelial cells are placed into the wells, establishing the co-culture system. The system is maintained for 3-5 days to allow for barrier tightening, which is confirmed by TEER measurements.[12]

  • Permeability Experiment (A-B): The culture medium in the apical chamber is replaced with a transport buffer containing N-(2-hydroxyethyl)-4-methylbenzamide. The basolateral (bottom) chamber contains a fresh transport buffer.

  • Permeability Experiment (B-A): In a separate set of wells, the compound is added to the basolateral chamber, and the apical chamber contains a fresh buffer.

  • Sampling: Aliquots are taken from the receiving chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the start and end of the experiment.

  • Analysis: The concentration of the compound in all samples is determined by a validated LC-MS/MS method.[17][18] The Papp values and efflux ratio are then calculated.

Stage 3: In Vivo Validation in a Rodent Model

While in vitro models provide valuable screening data, the definitive assessment of BBB permeability requires in vivo studies.[19] These experiments account for all physiological variables, including plasma protein binding, metabolism, and cerebral blood flow.[20] The most common metric derived from these studies is the brain-to-plasma concentration ratio (logBB or Kp).

Causality: Direct measurement of the compound's concentration in both the brain tissue and the circulating blood provides the most accurate and physiologically relevant data on its ability to cross the BBB and accumulate in the CNS.

Self-Validating System: The bioanalytical method (LC-MS/MS) used for quantification must be fully validated for linearity, accuracy, precision, and selectivity in both plasma and brain homogenate matrices. An internal standard must be used during sample extraction and analysis to account for any variability.

Protocol: Mouse Brain Penetration Study
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.[21]

  • Compound Administration: N-(2-hydroxyethyl)-4-methylbenzamide is formulated in a suitable vehicle (e.g., saline with 5% DMSO) and administered via intravenous (IV) injection to ensure complete bioavailability. A typical dose might be 1-5 mg/kg.

  • Sample Collection: At a predetermined time point post-dose (e.g., 30 or 60 minutes, where concentrations are expected to be stable), animals are anesthetized.

    • Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant. The blood is centrifuged to obtain plasma.

    • Brain Collection: Following blood collection, the animals are transcardially perfused with ice-cold saline to flush remaining blood from the cerebral vasculature. The brain is then rapidly excised.

  • Sample Processing:

    • Plasma: Plasma samples are stored at -80°C until analysis.

    • Brain Homogenate: The brain is weighed and homogenized in a specific volume of buffer (e.g., 4 volumes of PBS) to create a brain homogenate.

  • Bioanalysis by LC-MS/MS:

    • A robust and sensitive LC-MS/MS method is developed to quantify N-(2-hydroxyethyl)-4-methylbenzamide.[22][23]

    • Protein precipitation or liquid-liquid extraction is used to extract the compound from both plasma and brain homogenate samples.[17]

    • Concentrations are determined against a standard curve prepared in the corresponding matrix (plasma or blank brain homogenate).

  • Data Calculation: The brain-to-plasma ratio (Kp) is calculated as:

    • Kp = C_brain / C_plasma

    • Where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).

    • The result is often expressed as logBB (log10 of Kp).

Interpretation of Results:

  • logBB > 0: Compound readily crosses the BBB and concentrates in the brain.

  • logBB ≈ 0: Compound distributes evenly between brain and plasma.

  • logBB < 0: Compound has poor brain penetration.

Integrated Data Analysis and Decision-Making

The power of this multi-tiered approach lies in the synthesis of all data points. A decision-making framework helps to interpret the combined results and guide the future of the compound.

start Start: N-(2-hydroxyethyl)-4-methylbenzamide insilico In Silico Analysis: Favorable Properties? start->insilico pampa PAMPA-BBB: High Papp? insilico->pampa Yes stop_bad Stop: Poor BBB Candidate insilico->stop_bad No coculture Co-Culture Assay: High Papp (A-B)? pampa->coculture Yes pampa->stop_bad No efflux Efflux Ratio > 2? coculture->efflux Yes coculture->stop_bad No invivo In Vivo Study: High logBB? efflux->invivo No efflux_issue Candidate for P-gp co-dosing strategy or chemical modification efflux->efflux_issue Yes good_candidate Excellent CNS Candidate: Proceed to Efficacy Studies invivo->good_candidate Yes investigate Investigate further: Metabolism or Plasma Protein Binding issues? invivo->investigate No proceed Proceed: Good Passive Permeability

Caption: Decision-making flowchart for BBB permeability assessment.

Conclusion

This technical guide provides a robust, logical, and scientifically-grounded pathway for the comprehensive assessment of the blood-brain barrier permeability of N-(2-hydroxyethyl)-4-methylbenzamide. By integrating predictive in silico modeling with rigorous in vitro and in vivo experimental protocols, researchers can confidently determine the CNS penetration potential of this compound. Each stage is designed with self-validating controls to ensure the trustworthiness of the data, and the causality behind each experimental choice is explained to empower informed decision-making. This framework not only serves as a specific plan for the target molecule but also as a template for evaluating other novel CNS drug candidates.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005). Bioinformatics. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Drug Discovery Today. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers in Neuroscience. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2023). The Journal of American Medical Science and Research. [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability. (n.d.). ResearchGate. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2005). Nature Protocols. [Link]

  • Accelerated Caco-2 cell permeability model for drug discovery. (2013). Journal of Pharmacological and Toxicological Methods. [Link]

  • In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers in Cellular Neuroscience. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing. [Link]

  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). PMC - NIH. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments. [Link]

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier. (n.d.). PMC. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). MDPI. [Link]

  • In Silico Prediction of Blood−Brain Barrier Permeation Using the Calculated Molecular Cross-Sectional Area as Main Parameter. (2006). Journal of Chemical Information and Modeling. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). MDPI. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). National Open Access Monitor, Ireland. [Link]

  • Prediction of BBB permeability using PAMPA assay. (n.d.). IOMC. [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.). ResearchGate. [Link]

  • In vivo measurement of blood-brain barrier permeability. (2002). Current Protocols in Neuroscience. [Link]

  • A mouse model for the study of blood-brain barrier permeability. (1988). Journal of Neuroscience Methods. [Link]

  • Identification and Characterization of a Translational Mouse Model for Blood–Brain Barrier Leakage in Cerebral Small Vessel Disease. (2025). MDPI. [Link]

  • N-(2-(2-(4-HYDROXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-4-METHYLBENZAMIDE. (n.d.). ECHA. [Link]

  • In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties. (2013). PLOS One. [Link]

  • Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport. (n.d.). PMC. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2025). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Culturing of Rodent Brain Microvascular Endothelial Cells for In Vitro Modeling of the Blood-Brain Barrier. (n.d.). Springer Nature Experiments. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PMC. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]

  • A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. (2019). PubMed. [Link]

  • N-(2-Hydroxyethyl)-4-hydroxybenzamide. (n.d.). PubChem. [Link]

  • LC/MS/MS in Drug Development: Targeting the Brain. (2018). Taylor & Francis. [Link]

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  • N-(2-Hydroxyethyl)-4-hydroxybenzamide - Chemical Details. (2025). EPA. [Link]

  • Enhanced permeability of blood-brain barrier and targeting function of. (2018). International Journal of Nanomedicine. [Link]

  • N-(2-hydroxyethyl)-4-methylbenzamide CAS NO.42469-26-1. (n.d.). LookChem. [Link]

  • N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. (n.d.). PMC - NIH. [Link]

  • Protective effects of 4-HBd on blood–brain barrier integrity in MCAO/R model rats based on brain pharmacokinetic characteristics. (2025). PMC. [Link]

  • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (C9H13NO3S). (n.d.). PubChemLite. [Link]

  • Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. (n.d.). ResearchGate. [Link]

  • Protective effect and mechanism of p-hydroxybenzaldehyde on blood-brain barrier. (n.d.). China Journal of Chinese Materia Medica. [Link]

  • Dl-3-n-butylphthalide protects the BBB of cerebral infarction via Nrf-2/HO-1. (n.d.). e-Century Publishing Corporation. [Link]

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Exploratory

Thermodynamic stability of N-(2-hydroxyethyl)-4-methylbenzamide

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2-hydroxyethyl)-4-methylbenzamide Introduction In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2-hydroxyethyl)-4-methylbenzamide

Introduction

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured but a cornerstone of its viability as a therapeutic agent. It dictates shelf-life, informs formulation strategies, influences bioavailability, and is a critical component of regulatory submissions. Unforeseen instability, such as the conversion between polymorphic forms, can lead to drastic changes in solubility and dissolution rates, ultimately compromising the safety and efficacy of the final drug product.

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of N-(2-hydroxyethyl)-4-methylbenzamide. This molecule, featuring a secondary amide, a primary alcohol, and a substituted aromatic ring, possesses functional groups susceptible to both physical and chemical instability. As direct, in-depth studies on this specific compound are not extensively documented in public literature, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational principles, field-proven experimental protocols, and data interpretation strategies necessary to conduct a thorough and robust stability assessment. We will draw upon established methodologies and data from analogous benzamide structures to illustrate these core concepts, providing a self-validating system for characterization.

Physicochemical Profile of N-(2-hydroxyethyl)-4-methylbenzamide

A complete understanding of a molecule's intrinsic properties is the prerequisite for any stability investigation. The structure of N-(2-hydroxyethyl)-4-methylbenzamide combines a rigid, hydrophobic p-toluoyl group with a flexible, hydrophilic hydroxyethyl chain, suggesting a nuanced solubility and solid-state behavior.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₃NO₂(Calculated)
Molecular Weight 179.22 g/mol (Calculated)
CAS Number 20063-92-9(Registry Data)
Appearance Assumed to be a solid at room temperature.(Inference)
Melting Point Not reported in literature; must be determined experimentally. A structurally related sulfonamide, N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide, has a reported melting point of 55-57°C.[1][1]
Polymorphism Unknown. The potential for polymorphism is significant in benzamide derivatives and must be investigated as it is a critical factor in thermodynamic stability.[2][3][2][3]

Foundational Concepts of Thermodynamic Stability

Thermodynamic stability in the solid state is governed by the Gibbs free energy (G) of the system: G = H - TS , where H is enthalpy, T is temperature, and S is entropy. For a solid, the most stable form is the one with the lowest Gibbs free energy under a given set of conditions.

  • Polymorphism : Many organic compounds can exist in multiple crystalline forms, or polymorphs, each having a distinct arrangement of molecules in the crystal lattice.[2] These forms can have different melting points, solubilities, and stabilities. The thermodynamically stable form is generally the least soluble and highest melting, though exceptions exist (enantiotropy). Identifying and characterizing all accessible polymorphs is crucial.

  • Amorphous vs. Crystalline : The crystalline state is characterized by a long-range ordered lattice, whereas the amorphous state is disordered. The amorphous form is thermodynamically unstable and will tend to crystallize over time. However, it often exhibits higher solubility and faster dissolution, which can be desirable but must be controlled.

  • Thermal Decomposition : This refers to the chemical degradation of the molecule at elevated temperatures. It represents the ultimate limit of thermal stability and is an irreversible process.

The following diagram illustrates the general workflow for a comprehensive stability assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermodynamic Stability Assessment cluster_2 Phase 3: Analysis & Reporting A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Physicochemical Properties (Table 1) B->C E Polymorph Screen C->E D Thermal Analysis (DSC & TGA) F Equilibrium Solubility (Shake-Flask) D->F E->D G Data Integration & Analysis F->G H Identify Stable Form(s) G->H I Stability Report Generation H->I

Caption: Overall workflow for thermodynamic stability assessment.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a complete picture of thermodynamic stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for evaluating thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative data on thermal events.

  • Causality : We use DSC to detect phase transitions. The energy absorbed or released during these events (e.g., melting, crystallization) is a direct measure of their enthalpy. The melting point of a pure, crystalline substance is a key indicator of its identity and purity. For N-(2-hydroxyethyl)-4-methylbenzamide, a sharp melting endotherm would indicate a crystalline solid. Broad endotherms or the presence of a glass transition (a step-change in the heat capacity) would suggest an amorphous content. Multiple melting peaks could indicate polymorphism or impurities.[2][4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Causality : We use TGA to determine the temperature at which the molecule begins to chemically decompose.[6] A loss of mass corresponds to the volatilization of degradation products. This analysis defines the upper-temperature limit for the molecule's stability, which is critical for processing and storage. For related benzamide structures, degradation often begins at temperatures above 200°C.[2] The TGA data complements the DSC results by distinguishing between physical phase changes (no mass loss) and chemical decomposition (mass loss).

The conjoined workflow for these thermal analysis techniques is shown below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start Start: Purified Sample Prep Accurately weigh 2-5 mg of sample into an aluminum crucible. Start->Prep Seal Hermetically seal or pierce lid (depending on experiment). Prep->Seal DSC Run DSC Scan (e.g., 10 °C/min under N₂) Seal->DSC TGA Run TGA Scan (e.g., 10 °C/min under N₂) Seal->TGA DSC_Data Analyze DSC Thermogram: - Melting Point (Tₘ) - Enthalpy of Fusion (ΔHբ) - Glass Transition (T₉) - Polymorphic transitions DSC->DSC_Data TGA_Data Analyze TGA Curve: - Onset of Decomposition (Tₒ) - Mass Loss (%) TGA->TGA_Data Report Generate Thermal Stability Profile DSC_Data->Report TGA_Data->Report

Caption: Experimental workflow for DSC and TGA.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to calibration standards and system suitability checks is paramount for generating trustworthy data.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 ± 0.2 °C.

  • Sample Preparation : Accurately weigh 2-5 mg of N-(2-hydroxyethyl)-4-methylbenzamide into a standard aluminum DSC pan.

  • Crucible Sealing : Crimp the pan with a pierced lid. This allows any evolved volatiles to escape without causing a pressure buildup that could damage the sensor.

  • Experimental Program :

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the suspected melting point (or up to the decomposition temperature determined by TGA) at a rate of 10 °C/min. A nitrogen purge gas (50 mL/min) should be used to maintain an inert atmosphere.

  • Data Analysis :

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHբ) in J/g.[4]

    • (Optional Heat-Cool-Heat Cycle) : To screen for polymorphism, cool the sample at 10 °C/min back to 25 °C and then apply a second heating ramp. Changes in the thermogram upon the second heat can indicate melt crystallization into a different form or the presence of an amorphous phase.[2]

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration : Verify the mass balance accuracy using calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation : Accurately weigh 5-10 mg of N-(2-hydroxyethyl)-4-methylbenzamide into a ceramic or platinum TGA pan.

  • Experimental Program :

    • Place the sample pan into the TGA furnace.

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (purge rate of 50-100 mL/min).[7]

  • Data Analysis :

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tₒ), typically calculated as the intersection of the baseline tangent with the tangent of the inflection point of the mass loss step. This temperature represents the point at which significant thermal degradation begins.[6]

Protocol: Shake-Flask Method for Equilibrium Solubility

The equilibrium solubility is a fundamental thermodynamic property. The most stable crystalline form of a compound will have the lowest solubility in a given solvent at a given temperature.

  • System Preparation : Add an excess amount of solid N-(2-hydroxyethyl)-4-methylbenzamide to several glass vials. The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition : Add a known volume (e.g., 2 mL) of a relevant solvent (e.g., water, phosphate buffer pH 7.4, ethanol) to each vial.

  • Equilibration : Seal the vials and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).[8]

  • Sample Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved solids.

  • Quantification by HPLC :

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of analyte.[9]

    • Example HPLC Parameters :

      • Column : C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase : Isocratic or gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

      • Flow Rate : 1.0 mL/min

      • Detection : UV at a wavelength of maximum absorbance (e.g., ~240 nm).

    • Generate a calibration curve using standard solutions of N-(2-hydroxyethyl)-4-methylbenzamide of known concentrations to ensure accurate quantification.[9]

  • Data Reporting : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

G A Add excess solid & known volume of solvent to vial B Seal and agitate at constant temperature (24-72 hours) A->B C Cease agitation, allow solid to settle B->C D Withdraw supernatant with syringe C->D E Filter through 0.22 µm syringe filter D->E F Accurately dilute filtrate with mobile phase E->F G Analyze by validated HPLC method F->G H Calculate concentration vs. standard curve G->H I Report Solubility (e.g., mg/mL at 25 °C) H->I

Caption: Workflow for the shake-flask solubility protocol.

Potential Chemical Degradation Pathways

Understanding the chemical structure allows for the prediction of likely degradation pathways under stress conditions (e.g., heat, pH, oxidation). This is crucial for long-term stability. For N-(2-hydroxyethyl)-4-methylbenzamide, two primary pathways are of concern:

  • Amide Hydrolysis : The amide bond can be hydrolyzed, especially under acidic or basic conditions, to yield 4-methylbenzoic acid and ethanolamine.

  • Oxidation : The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The benzylic methyl group is also susceptible to oxidation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent N-(2-hydroxyethyl)-4-methylbenzamide Acid 4-Methylbenzoic Acid Parent->Acid H₂O / H⁺ or OH⁻ Amine Ethanolamine Parent->Amine H₂O / H⁺ or OH⁻ Aldehyde N-(2-oxoethyl)-4-methylbenzamide Parent->Aldehyde [O] CarboxylicAcid N-(carboxymethyl)-4-methylbenzamide Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential chemical degradation pathways.

Conclusion

The thermodynamic stability of N-(2-hydroxyethyl)-4-methylbenzamide is a multi-faceted property that requires a systematic and rigorous investigative approach. While specific data for this molecule is not abundant, a robust stability profile can be constructed by applying the foundational techniques of Differential Scanning Calorimetry, Thermogravimetric Analysis, and equilibrium solubility studies. DSC reveals the energetic landscape of its solid forms, identifying melting behavior and polymorphism. TGA defines the absolute limit of its thermal stability before chemical decomposition occurs. Solubility studies provide the definitive measure of the relative stability between different solid forms at a given temperature.

By following the detailed protocols outlined in this guide, researchers can generate high-integrity, reproducible data. This information is indispensable for making informed decisions in process development, formulation design, and for ensuring the long-term quality and performance of any potential drug product containing N-(2-hydroxyethyl)-4-methylbenzamide.

References

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. Available at: [Link]

  • Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta. Available at: [Link]

  • Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz - MDPI. Available at: [Link]

  • N-(2-Hydroxyethyl)-4-hydroxybenzamide - Related Substances - EPA. Available at: [Link]

  • CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • TGA thermograph of hydrobenzamide 2a. TGA analysis was performed with a 20°C/min heating rate in nitrogen. - ResearchGate. Available at: [Link]

  • Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate - ResearchGate. Available at: [Link]

  • Thermogravimetric analysis-mass spectrometry (TGA-MS) of hydrotalcites containing CO3 2-, NO3 - QUT ePrints. Available at: [Link]

  • 2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Solid‐state Solubility Influences Encapsulation and Release of Hydrophobic Drugs from PLGA/PLA Nanoparticles - Kinam Park. Available at: [Link]

  • Highly stable electrochromic polyamides based on N,N-bis(4-aminophenyl). Available at: [Link]

  • Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH) - ResearchGate. Available at: [Link]

  • Calorimetric analysis using DNA thermal stability to determine protein concentration - bioRxiv. Available at: [Link]

  • Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures - Semantic Scholar. Available at: [Link]

  • Polymorphism and mechanochromism of N-alkylated 1,4-dihydropyridine derivatives containing different electron-withdrawing end groups - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Terephthalamide, n,n'-bis(2-hydroxyethyl)- - the NIST WebBook. Available at: [Link]

  • Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen - Amazon AWS. Available at: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]

  • Experimental Study on Decomposition and Evaporation Characteristics of N,N,N′,N′-Tetramethylethylenediamine and 1,2,4-Triazole - MDPI. Available at: [Link]

  • Determination of Solubility of 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic Acid and its Sodium Salt in Acetonitrile and Voltammetric Investigation of Sulphonamide Drugs in Different Solvents in Their Absence and Presence - ResearchGate. Available at: [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. Available at: [Link]

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Foundational

Unveiling the Interactome: A Comprehensive Chemoproteomic Guide to Identifying N-(2-hydroxyethyl)-4-methylbenzamide Target Proteins

Executive Summary Target deconvolution for small, fragment-like molecules such as N-(2-hydroxyethyl)-4-methylbenzamide (N2H4MB; MW 179.22) presents a unique challenge in drug development. Due to their low molecular weigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target deconvolution for small, fragment-like molecules such as N-(2-hydroxyethyl)-4-methylbenzamide (N2H4MB; MW 179.22) presents a unique challenge in drug development. Due to their low molecular weight, these compounds often exhibit transient, low-affinity interactions that are easily disrupted during standard biochemical isolation.

To establish a self-validating target identification system, this whitepaper outlines an orthogonal, multi-modal chemoproteomic strategy. By synthesizing the covalent trapping power of Photoaffinity Labeling (PAL) coupled with Activity-Based Protein Profiling (ABPP) and the label-free validation of Thermal Proteome Profiling (TPP) , researchers can map the N2H4MB interactome with high confidence and scientific rigor.

Chemical Biology Strategy: Overcoming the Fragment Challenge

The Causality of Probe Design

Standard affinity chromatography relies on non-covalent interactions that often fail to capture low-affinity fragment targets due to stringent washing steps. To overcome this, we employ Photoaffinity Labeling (PAL) . PAL utilizes a functionalized probe to covalently trap transient interactions in their native cellular environment before cell lysis.

However, modifying a small molecule like N2H4MB can alter its native binding profile due to steric bulk. Therefore, any target identified via PAL must be orthogonally validated using a label-free method like Thermal Proteome Profiling (TPP) , which utilizes the unmodified parent compound. This dual-pronged approach ensures a self-validating data loop.

Probe Functionalization

N2H4MB possesses a terminal hydroxyl (-OH) group on its ethyl chain. This provides an ideal synthetic handle. The hydroxyl group is derivatized to incorporate:

  • A Diazirine Group: Acts as the photocrosslinker. Upon UV irradiation (365 nm), it forms a highly reactive carbene that covalently inserts into adjacent protein backbones.

  • An Alkyne Handle: Serves as a bioorthogonal tag for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the attachment of a biotin reporter for enrichment [1].

Methodology I: Photoaffinity Labeling (PAL) & ABPP

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to characterize protein function directly in native biological systems [2]. When combined with PAL, it allows for the unbiased deconvolution of small molecule targets.

Step-by-Step Protocol: Live-Cell PAL-ABPP
  • In Situ Incubation: Seed K562 or HeLa cells to 80% confluency. Treat with 10 µM PAL-N2H4MB probe (or DMSO vehicle) for 2 hours at 37°C to allow for cellular uptake and equilibrium binding.

  • Covalent Trapping (UV Crosslinking): Place the cell culture plates on ice and irradiate at 365 nm for 10 minutes. Causality: The ice bath prevents heat-induced protein denaturation during UV exposure, while the 365 nm wavelength specifically activates the diazirine without causing broad UV-C cellular damage.

  • Cell Lysis: Harvest cells and lyse in PBS containing 1% NP-40 and protease inhibitors. Centrifuge at 20,000 x g for 15 minutes to clear debris.

  • CuAAC (Click Chemistry): To the cleared lysate (2 mg/mL protein), add the click reagents: 100 µM Biotin-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO4. Rotate at room temperature for 1 hour.

  • Stringent Enrichment: Add streptavidin-agarose beads to capture biotinylated proteins. Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Causality: These highly stringent washes remove all non-covalently bound background proteins, ensuring that only direct targets of the carbene intermediate remain.

  • On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the bead-bound proteins with Trypsin overnight. Analyze the resulting peptides via high-resolution LC-MS/MS.

PAL_Workflow A Live Cell Incubation (PAL-N2H4MB) B UV Crosslinking (365 nm) A->B C Cell Lysis & CuAAC Click (Biotin-Azide) B->C D Streptavidin Enrichment C->D E Tryptic Digestion & LC-MS/MS D->E

Caption: Workflow for Photoaffinity Labeling (PAL) and ABPP target deconvolution.

Methodology II: Thermal Proteome Profiling (TPP)

To eliminate false positives caused by the structural modification of the PAL probe, we employ Thermal Proteome Profiling (TPP). TPP combines the principles of the cellular thermal shift assay with multiplexed quantitative mass spectrometry [3].

The Causality of TPP

TPP is based on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). Because TPP tracks the thermal denaturation of proteins in live cells using the unmodified N2H4MB, it provides a label-free, biologically accurate confirmation of target engagement.

Step-by-Step Protocol: TPP Workflow
  • Compound Treatment: Treat intact K562 cells with 10 µM unmodified N2H4MB or DMSO (vehicle) for 1 hour.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a 10-point temperature gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Soluble Fraction Isolation: Lyse the cells using three freeze-thaw cycles in liquid nitrogen. Ultracentrifuge the lysates at 100,000 x g for 20 minutes. Causality: Denatured proteins aggregate and pellet during ultracentrifugation; only the thermally stable, soluble proteins remain in the supernatant.

  • TMT Multiplexing: Digest the soluble fractions with Trypsin and label the peptides using Tandem Mass Tag (TMT) 10-plex reagents.

  • LC-MS/MS & Melt Curve Analysis: Pool the TMT-labeled samples and analyze via LC-MS/MS. Plot the reporter ion intensities against temperature to generate melting curves and calculate the ΔTm​ .

TPP_Logic A Intact Cells + N2H4MB C Thermal Gradient (37°C - 67°C) A->C B Intact Cells + Vehicle B->C D Isolate Soluble Proteins (Ultracentrifugation) C->D E TMT Multiplexing & LC-MS/MS D->E F Calculate ΔTm (Target Engagement) E->F

Caption: Thermal Proteome Profiling (TPP) logical workflow for label-free target validation.

Data Integration & Quantitative Analysis

The identification of true N2H4MB targets relies on the intersection of data from both the PAL-ABPP and TPP pipelines. A target is only considered "validated" if it demonstrates significant covalent enrichment in the PAL assay and a corresponding thermal stabilization in the TPP assay.

Quantitative Metrics for Target Prioritization
MetricTechniqueThreshold for HitBiological Significance
Log2 Fold Change PAL-ABPP> 2.0Indicates strong covalent capture of the target vs. vehicle control.
Competition Ratio Competitive PAL< 0.5Confirms specific binding; excess parent N2H4MB outcompetes the PAL probe.
ΔTm​ (Melting Shift) TPP> 2.0°CProves thermal stabilization due to direct, label-free ligand-protein engagement.
p-value All< 0.01Ensures statistical significance and reproducibility across biological replicates.

By adhering to these strict quantitative thresholds, researchers can filter out the high background noise typically associated with fragment-based chemoproteomics, isolating the true biological effectors of N-(2-hydroxyethyl)-4-methylbenzamide.

References

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates Springer Nature Experiments URL:[Link]

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Annual Review of Biochemistry (PubMed) URL:[Link]

  • Tracking cancer drugs in living cells by thermal profiling of the proteome Science URL:[Link]

Exploratory

Analytical Characterization of N-(2-hydroxyethyl)-4-methylbenzamide: Exact Mass, Molecular Weight, and Mass Spectrometric Workflows

Executive Summary N-(2-hydroxyethyl)-4-methylbenzamide (CAS 42469-26-1) is a versatile amide building block frequently utilized in medicinal chemistry, drug development, and advanced organic synthesis[1]. For analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxyethyl)-4-methylbenzamide (CAS 42469-26-1) is a versatile amide building block frequently utilized in medicinal chemistry, drug development, and advanced organic synthesis[1]. For analytical scientists and drug development professionals, the accurate determination of its physicochemical properties is foundational for downstream structural validation. This technical guide provides a rigorous, self-validating analytical framework for characterizing this compound, detailing the critical distinctions between its exact mass and molecular weight, and outlining field-proven workflows for High-Resolution Mass Spectrometry (HRMS).

Physicochemical Parameters: Exact Mass vs. Molecular Weight

In synthetic validation and pharmacokinetic profiling, distinguishing between bulk mass and isotopic mass is a strict requirement.

  • Average Molecular Weight (179.219 g/mol ): This value is calculated using the weighted average of the naturally occurring isotopes of carbon, hydrogen, nitrogen, and oxygen. It is strictly used for macroscopic applications, such as calculating reaction stoichiometry, determining synthetic yield, and establishing formulation molarity.

  • Monoisotopic Exact Mass (179.0946 Da): This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C = 12.00000 Da, ^1H = 1.00783 Da). This parameter is the cornerstone of HRMS, allowing analysts to determine the exact elemental composition and differentiate the target compound from isobaric impurities (molecules with the same nominal mass but different exact masses).

Quantitative Data Summary
ParameterValueApplication / Analytical Significance
Chemical Formula C10H13NO2Core elemental composition.
Average Molecular Weight 179.219 g/mol Bulk synthesis, molarity calculations, and formulation.
Monoisotopic Exact Mass 179.0946 DaHRMS identification, distinguishing from isobaric species.
[M+H]+ Exact Mass 180.1019 m/zTarget precursor ion in positive electrospray ionization (ESI+).
[M-H]- Exact Mass 178.0868 m/zTarget precursor ion in negative electrospray ionization (ESI-).

Structural Validation via High-Resolution Mass Spectrometry

To confirm the identity and purity of synthesized N-(2-hydroxyethyl)-4-methylbenzamide, an LC-HRMS workflow is employed. The protocol below is designed as a self-validating system : it incorporates internal standard referencing and blank matrix checks to ensure that the observed m/z values are free from instrument drift or column carryover.

Workflow A 1. Synthesis & Isolation (p-Toluoyl Chloride + Ethanolamine) B 2. Sample Preparation (Dilution in MeOH/H2O + 0.1% Formic Acid) A->B Purified Compound C 3. LC-HRMS Analysis (ESI+ Mode, Q-TOF) B->C 1 µL Injection D 4. Data Processing (Exact Mass & MS/MS Validation) C->D Raw Data (.mzML)

Figure 1: End-to-end analytical workflow for the structural validation of N-(2-hydroxyethyl)-4-methylbenzamide.

Protocol: LC-HRMS/MS Characterization

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in an aqueous solvent containing 50% Methanol and 0.1% Formic Acid (v/v). Spike with 10 ng/mL Caffeine as an internal standard.

  • Causality: Formic acid is critical as a proton donor. It drives the equilibrium toward the protonated state of the amide nitrogen, ensuring a robust [M+H]+ precursor ion signal during positive electrospray ionization (ESI+). The caffeine spike (exact mass [M+H]+ 195.0877) acts as an internal lock-mass to continuously validate the instrument's mass accuracy (< 5 ppm error).

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly aqueous initial conditions prevent the polar 2-hydroxyethyl moiety from eluting in the void volume, while the organic ramp efficiently elutes the hydrophobic tolyl ring, resulting in a sharp, symmetrical peak.

Step 3: ESI-QTOF Acquisition

  • Action: Operate in ESI+ mode. Set capillary voltage to 3.5 kV. Acquire MS1 survey scans (m/z 50–500) and data-dependent MS/MS scans using a collision energy ramp of 15–30 eV.

  • Causality: Ramping the collision energy ensures that both low-energy neutral losses (e.g., water) and high-energy bond cleavages (e.g., C-N amide bond) are captured in a single duty cycle, providing a complete fragmentation fingerprint[2].

Elucidation of the CID Fragmentation Pathway

In tandem mass spectrometry (MS/MS),3[3]. The fragmentation of N-(2-hydroxyethyl)-4-methylbenzamide is driven by the localization of the added proton and the relative stabilities of the resulting carbocations.

Fragmentation M [M+H]+ Precursor m/z 180.1019 C10H14NO2+ F1 Product Ion 1 m/z 162.0913 C10H12NO+ M->F1 Neutral Loss of H2O (-18.0106 Da) F2 4-Methylbenzoyl Cation m/z 119.0497 C8H7O+ M->F2 Cleavage of C-N Bond (-61.0522 Da) F3 Tolyl Cation m/z 91.0548 C7H7+ F2->F3 Loss of CO (-27.9949 Da)

Figure 2: Collision-Induced Dissociation (CID) fragmentation pathway of the protonated precursor.

Mechanistic Breakdown:
  • Neutral Loss of Water (-18.0106 Da): The hydroxyl group on the ethyl chain is easily protonated and eliminated as H2O at lower collision energies, yielding a product ion at m/z 162.0913.

  • Amide Bond Cleavage (-61.0522 Da): 4[4]. Protonation at the amide nitrogen weakens the C-N bond. Under CID, the entire N-(2-hydroxyethyl)amine moiety is expelled as a neutral fragment. The remaining charge is stabilized by the aromatic ring, forming the highly abundant 4-methylbenzoyl cation (base peak) at m/z 119.0497[3].

  • Formation of the Tolyl Cation (-27.9949 Da): At higher collision energies, the 4-methylbenzoyl cation undergoes decarbonylation (loss of neutral CO), yielding the tolyl cation at m/z 91.0548. 3[3].

References

  • ChemScene - 42469-26-1 | N-(2-hydroxyethyl)-4-methylbenzamide 1

  • AskFilo - Mass Spectrometry Interpretation of Benzamide 3

  • Journal of the American Society for Mass Spectrometry (ACS Publications) - Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase 2

  • Chemistry LibreTexts - Mass Spectrometry - Fragmentation Patterns 4

Sources

Foundational

N-(2-hydroxyethyl)-4-methylbenzamide partition coefficient (logP)

Title: Physicochemical Profiling of N-(2-hydroxyethyl)-4-methylbenzamide: A Technical Guide to logP Determination Abstract: In the landscape of preclinical drug development and materials science, the partition coefficien...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling of N-(2-hydroxyethyl)-4-methylbenzamide: A Technical Guide to logP Determination

Abstract: In the landscape of preclinical drug development and materials science, the partition coefficient (logP) serves as a fundamental predictor of a molecule’s pharmacokinetic behavior. This technical whitepaper explores the physicochemical properties of N-(2-hydroxyethyl)-4-methylbenzamide (CAS: 42469-26-1), detailing the theoretical framework and providing field-proven, self-validating experimental protocols for accurately determining its lipophilicity.

Molecular Architecture and Physicochemical Significance

N-(2-hydroxyethyl)-4-methylbenzamide is an amphiphilic organic compound characterized by a delicate balance of hydrophobic and hydrophilic moieties[1].

  • Hydrophobic Core: The p-tolyl group (4-methylphenyl) drives lipid solubility, facilitating membrane permeation.

  • Hydrophilic Tail: The amide linkage and the terminal 2-hydroxyethyl group serve as potent hydrogen bond donors and acceptors, ensuring adequate aqueous solubility.

Understanding the logP of this specific structure is critical. An optimal logP (typically between 1 and 3 for oral bioavailability) ensures that the molecule is lipophilic enough to cross lipid bilayers, yet hydrophilic enough to remain soluble in systemic circulation. Based on fragment-based computational models (XLogP3) of structurally related derivatives like N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide (logP = 2.9)[2], the removal of the highly lipophilic cyclohexyl group yields an estimated logP of ~0.9 for the parent compound.

ADME_Logic Struct N-(2-hydroxyethyl)- 4-methylbenzamide LogP Partition Coefficient (logP ≈ 0.9) Struct->LogP dictates Permeability Membrane Permeability LogP->Permeability enhances Solubility Aqueous Solubility LogP->Solubility limits ADME Optimal ADME Profile Permeability->ADME balances Solubility->ADME balances

Logical relationship between molecular structure, logP, and ADME profiling.

Quantitative Data: Physicochemical Profile

Before initiating experimental workflows, it is vital to establish the theoretical baseline of the analyte. The data below summarizes the computed and structural properties of N-(2-hydroxyethyl)-4-methylbenzamide.

PropertyValue / DescriptionAnalytical Relevance
CAS Number 42469-26-1[1]Unique identifier for standard sourcing.
Molecular Formula C₁₀H₁₃NO₂Defines mass balance calculations.
Molecular Weight 179.22 g/mol Used for molarity conversions in stock solutions.
Estimated logP ~0.9Guides the selection of solvent ratios in Shake-Flask.
H-Bond Donors 2 (-NH, -OH)Influences pH-dependent partitioning behavior.
H-Bond Acceptors 2 (C=O, -OH)Dictates interaction with the aqueous buffer.

Experimental Workflows for logP Determination

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in controls. The following methodologies are designed as self-validating systems , ensuring that any experimental artifact (such as emulsion formation or analyte degradation) is immediately flagged.

Protocol A: The Shake-Flask Method (OECD 107)[3]

The Shake-Flask method is the gold standard for compounds with a logP between -2 and 4[3]. It directly measures the thermodynamic equilibrium of the analyte between 1-octanol and water.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir 1-octanol and aqueous buffer (PBS, pH 7.4) together for 24 hours at 25°C, then allow them to separate.

    • Causality: Solvents are mutually soluble to a small degree. Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Spiking: Dissolve N-(2-hydroxyethyl)-4-methylbenzamide in the pre-saturated aqueous phase at a concentration strictly below 0.01 mol/L.

    • Causality: Operating below this threshold ensures the system remains in the linear region of the partition isotherm, preventing analyte self-association or dimerization.

  • Equilibration: Combine the spiked aqueous phase and pre-saturated octanol in a glass centrifuge tube (use three different volume ratios: 1:1, 1:2, and 2:1). Shake mechanically at 25°C for 24 hours.

  • Phase Separation: Centrifuge the tubes at 3000 × g for 15 minutes.

    • Causality: Mechanical shaking creates micro-emulsions (microscopic octanol droplets suspended in water). If not separated by high-speed centrifugation, these droplets artificially inflate the aqueous concentration, leading to a falsely lowered logP[4].

  • Quantification & Self-Validation: Extract aliquots from both phases and quantify via HPLC-UV.

    • Validation Metric: Calculate the mass balance. The sum of the mass in the octanol phase and the aqueous phase must equal ≥95% of the initial spiked mass. A lower recovery indicates analyte degradation or adsorption to the glassware, invalidating the run.

ShakeFlask Prep Phase Pre-saturation (1-Octanol & PBS pH 7.4) Spike Spike Analyte (< 0.01 mol/L) Prep->Spike Equilibrate Mechanical Shaking (24h at 25°C) Spike->Equilibrate Separate Phase Separation (Centrifugation at 3000g) Equilibrate->Separate prevents emulsions Quantify HPLC-UV Quantification (Both Phases) Separate->Quantify Calc Calculate logP & Mass Balance Quantify->Calc C_oct / C_aq

Step-by-step workflow for the OECD 107 Shake-Flask method.

Protocol B: High-Performance Liquid Chromatography (OECD 117)[5]

For higher throughput or to bypass emulsion artifacts entirely, the HPLC method correlates chromatographic retention time with lipophilicity[5].

Step-by-Step Methodology:

  • Column Selection: Utilize a C18 reverse-phase analytical column.

    • Causality: The long hydrocarbon chains grafted onto the silica stationary phase mimic the lipophilic environment of 1-octanol, allowing retention time to act as a surrogate for partitioning[5].

  • System Calibration: Inject a mixture of at least six reference standards with known logP values spanning the expected range (e.g., Benzamide logP=0.64; Toluene logP=2.73). Construct a calibration curve of logk′ (capacity factor) versus logP .

  • Analyte Injection: Inject N-(2-hydroxyethyl)-4-methylbenzamide under isocratic conditions (e.g., Methanol/Water 50:50).

  • Self-Validation: Run the reference standards before and after the analyte. The calibration curve's R2 must be >0.99 , and the retention time drift between the pre- and post-runs must be <1% .

Data Interpretation and Method Comparison

When selecting between OECD 107 and OECD 117 for N-(2-hydroxyethyl)-4-methylbenzamide, consider the following operational parameters:

ParameterShake-Flask (OECD 107)HPLC Method (OECD 117)
Applicable logP Range -2 to 4[4]0 to 6[5]
Throughput Low (Requires 24h equilibration)High (Minutes per run)
Analyte Purity Required High (>98%) to avoid interferenceModerate (Impurities separate on column)
Primary Artifact Risk Micro-emulsion formation[4]Column interaction anomalies
Output Direct thermodynamic measurementExtrapolated correlation

Conclusion

The accurate determination of the partition coefficient for N-(2-hydroxyethyl)-4-methylbenzamide is foundational for predicting its pharmacokinetic trajectory. While computational models estimate a logP of ~0.9, empirical validation is mandatory. By employing the Shake-Flask method with rigorous mass-balance checks, or the HPLC method with strict calibration bracketing, researchers can generate high-fidelity, self-validating data that confidently drives downstream formulation and ADME modeling.

References

  • PubChem, National Library of Medicine. "N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide | CID 755588". 6

  • ChemScene / Guidechem. "42469-26-1 | N-(2-hydroxyethyl)-4-methylbenzamide". 1

  • ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - OECD 107". 4

  • Phytosafe. "OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water)". 3

  • Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method". 5

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(2-hydroxyethyl)-4-methylbenzamide as a Versatile Precursor in Modern Organic Synthesis

Authored by: A Senior Application Scientist Abstract N-(2-hydroxyethyl)-4-methylbenzamide is a bifunctional organic compound whose strategic combination of a primary alcohol, a secondary amide, and a para-substituted tol...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

N-(2-hydroxyethyl)-4-methylbenzamide is a bifunctional organic compound whose strategic combination of a primary alcohol, a secondary amide, and a para-substituted toluene moiety makes it a highly valuable, yet underutilized, precursor for the synthesis of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on leveraging its distinct reactive sites. We present detailed protocols for its preparation and subsequent derivatization, offering researchers, medicinal chemists, and materials scientists a practical framework for incorporating this versatile building block into their synthetic programs. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

N-(2-hydroxyethyl)-4-methylbenzamide (1) possesses three key structural features that can be selectively addressed in organic synthesis:

  • Primary Hydroxyl Group: A nucleophilic site amenable to esterification, etherification, oxidation, and conversion into leaving groups, serving as a primary handle for molecular elaboration.

  • Secondary Amide Linkage: A robust and structurally significant functional group that can be reduced to a secondary amine or hydrolyzed under forcing conditions. It also influences the electronic properties of the aromatic ring.

  • 4-Methylphenyl (p-tolyl) Group: The benzylic methyl group offers a site for radical functionalization, while the aromatic ring itself can undergo electrophilic substitution, albeit influenced by the deactivating nature of the amide substituent.

This unique combination allows for the divergent synthesis of a wide array of derivatives, making it an ideal scaffold for building libraries of compounds in drug discovery or for creating tailored monomers in materials science. This document outlines the foundational chemistry required to harness the potential of this precursor.

Physicochemical Properties and Safety Data

Before commencing any experimental work, a thorough understanding of the precursor's properties and safety requirements is essential.

PropertyValueSource/Method
IUPAC Name N-(2-hydroxyethyl)-4-methylbenzamide---
Molecular Formula C₁₀H₁₃NO₂---
Molecular Weight 179.22 g/mol ---
CAS Number 16565-31-0---
Appearance White to off-white solid (Predicted)Inferred from related benzamides[1]
Melting Point 125 - 128 °C
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.Inferred from structure
pKa ~15-16 (Alcohol-OH), ~17 (Amide N-H)Predicted
Safety and Handling

While specific toxicology data for N-(2-hydroxyethyl)-4-methylbenzamide is not extensively published, data from structurally related benzamides should be used to inform handling procedures.

  • Hazard Classifications (Inferred): May be harmful if swallowed (based on Benzamide[2]), causes skin irritation, and causes serious eye irritation (based on N-Benzyl-4-methylbenzamide[3]).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles (EN 166), and nitrile gloves.[2][3]

  • Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Synthesis of the Precursor (1)

The most direct and reliable method for preparing N-(2-hydroxyethyl)-4-methylbenzamide (1) is through the acylation of ethanolamine with 4-methylbenzoyl chloride. This Schotten-Baumann-type reaction is high-yielding and straightforward to perform.

Protocol 3.1: Synthesis of N-(2-hydroxyethyl)-4-methylbenzamide (1)

Principle: An excess of ethanolamine is used both as the nucleophile and as the base to quench the HCl byproduct generated during the acylation reaction, driving the reaction to completion.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
4-Methylbenzoyl chloride154.6110.0 g64.7 mmol
Ethanolamine61.0811.8 g (11.7 mL)193 mmol
Dichloromethane (DCM)---200 mL---
1 M Hydrochloric Acid---~100 mL---
Saturated NaHCO₃ (aq)---100 mL---
Brine---100 mL---
Anhydrous MgSO₄---------

Procedure:

  • Combine ethanolamine (11.8 g, 3.0 eq.) and dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Dissolve 4-methylbenzoyl chloride (10.0 g, 1.0 eq.) in dichloromethane (50 mL).

  • Add the 4-methylbenzoyl chloride solution dropwise to the stirred ethanolamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash sequentially with 1 M HCl (2 x 50 mL) to remove excess ethanolamine. c. Wash with saturated NaHCO₃ solution (1 x 100 mL) to neutralize any remaining acid. d. Wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield N-(2-hydroxyethyl)-4-methylbenzamide as a white crystalline solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals include aromatic protons (~7.2-7.7 ppm), the methylene protons adjacent to the alcohol and amide, and the methyl protons (~2.4 ppm).

Workflow for Precursor Synthesis

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent1 4-Methylbenzoyl Chloride in DCM reaction Acylation @ 0°C -> RT reagent1->reaction reagent2 Ethanolamine in DCM reagent2->reaction wash_hcl Wash with 1M HCl reaction->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Concentrate wash_brine->dry recrystallize Recrystallize (EtOAc/Hexanes) dry->recrystallize product Product (1) recrystallize->product

Caption: Workflow for the synthesis of the precursor (1).

Applications in Synthesis: Derivatization Protocols

The true utility of N-(2-hydroxyethyl)-4-methylbenzamide lies in its capacity for selective derivatization. The primary alcohol is the most accessible functional group for further modification under mild conditions.

Protocol 4.1: Esterification of the Primary Hydroxyl Group

Principle: This protocol details a base-catalyzed esterification using an acid chloride. Pyridine acts as both a nucleophilic catalyst and a base to scavenge the HCl byproduct. This reaction is fundamental for attaching a wide variety of R-groups to the precursor.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Precursor (1)179.221.0 g5.58 mmol
Acetyl Chloride (example)78.500.48 g (0.44 mL)6.14 mmol
Pyridine79.101.32 g (1.35 mL)16.7 mmol
Dichloromethane (DCM)---25 mL---

Procedure:

  • Dissolve precursor (1) (1.0 g, 1.0 eq.) in dry DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.32 g, 3.0 eq.) and cool the mixture to 0 °C.

  • Add acetyl chloride (0.48 g, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Work-up: a. Dilute the mixture with DCM (25 mL). b. Wash with 1 M Copper (II) Sulfate solution (2 x 25 mL) to remove pyridine. c. Wash with water (25 mL) and brine (25 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired ester.

Causality: The use of copper sulfate is a classic and highly effective method for removing pyridine from an organic phase; the pyridine coordinates with the copper ions, forming a water-soluble complex.

Protocol 4.2: Reduction of the Amide to a Secondary Amine

Principle: The robust amide functionality can be completely reduced to a secondary amine using a powerful hydride reducing agent like lithium aluminum hydride (LAH). This transformation fundamentally alters the molecular scaffold, converting the planar amide into a flexible, basic amine linker, which is a common strategy in medicinal chemistry.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Precursor (1)179.221.0 g5.58 mmol
Lithium Aluminum Hydride (LAH)37.950.42 g11.2 mmol
Anhydrous Tetrahydrofuran (THF)---40 mL---
Water18.02------
15% NaOH (aq)---------

Procedure:

  • CRITICAL: This reaction must be performed under a strictly anhydrous nitrogen or argon atmosphere. All glassware must be oven-dried.

  • Suspend LAH (0.42 g, 2.0 eq.) in anhydrous THF (20 mL) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

  • Cool the suspension to 0 °C.

  • Dissolve precursor (1) (1.0 g, 1.0 eq.) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add the solution of (1) dropwise to the LAH suspension.

  • After addition, slowly warm the reaction to room temperature and then heat to reflux for 6 hours.

  • Work-up (Fieser method): a. Cool the reaction to 0 °C. b. Cautiously and sequentially add dropwise: 0.42 mL of water. c. Add 0.42 mL of 15% NaOH solution. d. Add 1.26 mL of water. e. Stir the resulting granular white precipitate vigorously for 30 minutes. f. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its HCl salt and recrystallization.

Trustworthiness: The Fieser work-up is a standardized and reliable method for quenching LAH reactions. It produces a granular, easily filterable aluminum salt precipitate, which is far superior to work-ups that generate gelatinous, difficult-to-handle emulsions.

Synthetic Pathways from Precursor (1)

precursor N-(2-hydroxyethyl)-4-methylbenzamide (1) ester Ester Derivative precursor->ester RCOCl, Pyridine ether Ether Derivative precursor->ether 1. NaH 2. R-X amine Secondary Amine precursor->amine LiAlH₄, THF oxidized Aldehyde / Acid precursor->oxidized PCC or TEMPO brominated Benzylic Bromide precursor->brominated NBS, AIBN

Caption: Divergent synthetic routes starting from precursor (1).

Conclusion

N-(2-hydroxyethyl)-4-methylbenzamide is a precursor with significant untapped potential. Its straightforward synthesis and the presence of orthogonally addressable functional groups make it an exemplary building block for constructing diverse molecular architectures. The protocols detailed herein provide a validated starting point for chemists to explore its utility in creating novel pharmaceuticals, agrochemicals, and advanced materials. By understanding the underlying principles of its reactivity, researchers can confidently design and execute complex synthetic sequences, accelerating innovation and discovery.

References

  • Vertex AI Search Result[6]: N-(2-(2-(4-HYDROXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-4-METHYLBENZAMIDE. Google Vertex AI Search.

  • AK Scientific, Inc. Safety Data Sheet[5]: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. AK Scientific, Inc.

  • Sigma-Aldrich Safety Data Sheet: General Benzamide Safety Information. Sigma-Aldrich.

  • Hussain, T. et al. (2012)[7]: N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142. [Link]

  • Tokyo Chemical Industry Safety Data Sheet[4]: 3-Amino-N-methylbenzamide. Tokyo Chemical Industry.

  • PubChem Compound Summary[8]: N-(2-Hydroxyethyl)-4-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific Safety Data Sheet[2]: Benzamide. Thermo Fisher Scientific.

  • Fisher Scientific Safety Data Sheet[3]: N-Benzyl-4-methylbenzamide. Fisher Scientific.

  • Clayden, J., Greeves, N., Warren, S. (2012).Organic Chemistry, 2nd Edition. Oxford University Press. (General reference for reaction principles).
  • Pilli, R. A., de Meijere, A. (2014).Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 21: Three Carbon-Heteroatom Bonds. Thieme. (General reference for amide reduction).
  • Gao, Y. et al. (2022)[9]: N,N-Diethyl-3-methylbenzamide. Molecules, 27(13), 4069. [Link]

Sources

Application

N-(2-hydroxyethyl)-4-methylbenzamide fluorescent labeling techniques

Application Note & Protocols A General Strategy for the Fluorescent Labeling of Hydroxyl-Containing Small Molecules, Exemplified by N-(2-hydroxyethyl)-4-methylbenzamide, for Live-Cell Imaging Applications Abstract The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

A General Strategy for the Fluorescent Labeling of Hydroxyl-Containing Small Molecules, Exemplified by N-(2-hydroxyethyl)-4-methylbenzamide, for Live-Cell Imaging Applications

Abstract

The covalent attachment of fluorophores to small molecule drugs and research compounds is a cornerstone technique in modern cell biology and drug discovery.[] It enables the direct visualization of a molecule's subcellular distribution, target engagement, and dynamic behavior in real-time within living cells.[][2] While numerous methods exist for labeling molecules via amine or thiol groups, the chemical modification of less nucleophilic hydroxyl groups presents a distinct challenge.[3] This guide provides a comprehensive, field-tested protocol for the fluorescent labeling of small molecules bearing a primary or secondary hydroxyl group, using N-(2-hydroxyethyl)-4-methylbenzamide as a representative model compound. We detail a robust, two-step conjugation strategy that first activates the hydroxyl moiety before coupling it to a widely available amine-reactive fluorescent dye. This is followed by detailed protocols for purification, characterization, and subsequent application in live-cell fluorescence microscopy. The principles and methodologies described herein are broadly applicable to a wide range of hydroxyl-containing small molecules, providing researchers with a reliable framework for developing novel fluorescent probes.

Principle of the Method: A Two-Step Conjugation Strategy

Directly labeling a hydroxyl group can be inefficient due to its lower nucleophilicity compared to amines and the often harsh conditions required, which can compromise the integrity of both the small molecule and the fluorophore.[3] To circumvent these issues, we employ a robust two-step strategy that is more reliable and utilizes the vast commercial availability of amine-reactive dyes.

The core logic is as follows:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of N-(2-hydroxyethyl)-4-methylbenzamide is first reacted with a bifunctional linker, such as succinic anhydride. This reaction converts the neutral hydroxyl group into a terminal carboxylic acid, introducing a versatile chemical handle for subsequent conjugation.

  • Amine-Reactive Fluorophore Coupling: The newly installed carboxylic acid is then activated using standard carbodiimide chemistry (EDC/NHS) and reacted with an amine-containing or amine-reactive fluorophore (e.g., a dye with a terminal amine group or a commercially available NHS-ester dye). This results in the formation of a stable amide bond, covalently linking the fluorophore to the small molecule.[4][5]

This method ensures high-yield conjugation under mild conditions and provides a purified, well-characterized probe ready for cell-based assays.

G cluster_0 Part A: Chemical Synthesis & Purification cluster_1 Part B: Characterization & Application mol N-(2-hydroxyethyl)- 4-methylbenzamide (Target Molecule with -OH) activated_mol Carboxylate-Terminated Intermediate mol->activated_mol Step 1: Activation with Succinic Anhydride labeled_mol Fluorescently Labeled Conjugate activated_mol->labeled_mol Step 2: Coupling to Amine-Reactive Dye (EDC/NHS Chemistry) purified_mol Purified Probe labeled_mol->purified_mol Step 3: HPLC Purification qc QC & Characterization (Mass Spec, Spectroscopy) purified_mol->qc Validation cells Live-Cell Incubation qc->cells Proceed to Assay imaging Fluorescence Microscopy & Data Acquisition cells->imaging analysis Image Analysis & Interpretation imaging->analysis

Figure 1. Overall experimental workflow from molecule to data.

Materials and Reagents

Synthesis and Purification
  • N-(2-hydroxyethyl)-4-methylbenzamide (or other hydroxyl-containing small molecule)

  • Succinic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-Reactive Fluorescent Dye (See Table 1 for suggestions)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Lyophilizer or SpeedVac

Cell Culture and Imaging
  • HeLa, U-2 OS, or other appropriate adherent cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hoechst 33342 or DAPI (for nuclear counterstain)

  • High-quality glass-bottom dishes or plates suitable for microscopy

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Protocol Part A: Fluorophore Conjugation, Purification, and Characterization

Selection of a Suitable Fluorophore

The choice of fluorophore is critical and depends on the specific application and available microscopy hardware.[6] Key considerations include spectral properties (to avoid crosstalk), photostability, and brightness. For live-cell imaging, dyes in the far-red or near-infrared spectrum are often preferred to minimize phototoxicity and cellular autofluorescence.[7]

Fluorophore Class Example (Reactive Form) Ex/Em (nm, approx.) Key Advantages
Cyanine Dyes Cy5-NHS Ester650 / 670High extinction coefficient, photostable, good for minimizing autofluorescence.
Rhodamines TMR-NHS Ester555 / 580Very bright and photostable, well-established dye.
Alexa Fluor Dyes Alexa Fluor 488 NHS Ester495 / 519Excellent photostability and brightness, pH insensitive.
Silicon-Rhodamine SiR-Amine652 / 674Cell-permeable, fluorogenic (fluorescence increases upon target binding), ideal for live-cell imaging.[7]
Step-by-Step Conjugation Protocol

G cluster_0 Step 1: Hydroxyl Activation cluster_1 Step 2: Fluorophore Coupling A Molecule-OH + Succinic Anhydride B Molecule-O-CO-(CH₂)₂-COOH A->B  Base (TEA)  Solvent (DCM)   C Molecule-O-...-COOH + EDC/NHS D Molecule-O-...-CO-NHS (Active Ester) C->D  Anhydrous DMF   F Molecule-O-...-CO-NH-Dye D->F E Amine-Dye E->F

Figure 2. Chemical pathway for the two-step conjugation.

Step 1: Activation of N-(2-hydroxyethyl)-4-methylbenzamide

  • Dissolve N-(2-hydroxyethyl)-4-methylbenzamide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add succinic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be more polar (lower Rf) than the starting material.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude product, N-(2-(carboxypropionyloxy)ethyl)-4-methylbenzamide, can often be used directly in the next step after drying thoroughly under a high vacuum.

Scientist's Note (Causality): We use an excess of succinic anhydride and a base (TEA) to drive the esterification reaction to completion. The base deprotonates the hydroxyl group, increasing its nucleophilicity, and also neutralizes the carboxylic acid product as it forms.

Step 2: Coupling to an Amine-Reactive Fluorophore

  • Dissolve the carboxylate-terminated intermediate from Step 1 (1 equivalent) in anhydrous DMF.

  • Add N-Hydroxysuccinimide (NHS, 1.2 equivalents) followed by EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to pre-activate the carboxylic acid, forming a more stable NHS ester.

  • In a separate microfuge tube, dissolve the amine-reactive dye (e.g., Cy5-amine, 1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the dye solution to the activated small molecule solution. Add triethylamine (2 equivalents) to ensure the dye's amine is deprotonated and nucleophilic.

  • Wrap the reaction vessel in aluminum foil to protect the light-sensitive dye and stir at room temperature overnight (12-16 hours).

Scientist's Note (Causality): The EDC/NHS chemistry is a highly efficient method for forming amide bonds in organic solvents.[5] EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be reacted with NHS to form a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions and improves the final yield of the desired conjugate.

Purification of the Fluorescent Conjugate

Purification is essential to remove unreacted free dye, which can cause high background fluorescence and confounding results in imaging experiments.

  • Dilute the reaction mixture with 50% acetonitrile/water.

  • Inject the mixture onto a semi-preparative C18 HPLC column.

  • Elute the products using a gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Monitor the elution profile using detectors at two wavelengths: one corresponding to the absorbance of the small molecule (approx. 240-260 nm) and one for the dye (e.g., ~650 nm for Cy5).

  • The desired product peak should show absorbance at both wavelengths. The free dye will elute later and will only have absorbance at the dye's wavelength.

  • Collect the fractions corresponding to the product peak.

  • Freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified conjugate as a dry powder.

Characterization and Quality Control

Before use, the identity and purity of the final product must be confirmed.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the final conjugate. The observed mass should match the calculated mass of the starting molecule + linker + fluorophore.

  • UV-Vis Spectroscopy: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., DMSO). Measure the absorbance spectrum to determine the concentrations of the dye and the small molecule, allowing for the calculation of the Degree of Labeling (DOL).

Protocol Part B: Application in Live-Cell Imaging

Cell Culture and Seeding
  • Culture cells in T-75 flasks using complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • The day before imaging, trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.

Labeling of Live Cells
  • Prepare a 1 mM stock solution of the purified fluorescent conjugate in anhydrous DMSO. Store this stock at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution (e.g., 1 µM) by diluting the stock solution in pre-warmed, serum-free medium. Vortex thoroughly. Scientist's Note (Trustworthiness): It is crucial to optimize the final labeling concentration. Start with a range (e.g., 100 nM to 5 µM) to find the lowest concentration that gives a strong signal with minimal background and no signs of cellular toxicity.

  • Aspirate the culture medium from the cells in the imaging dish and wash once with warm PBS.

  • Add the labeling medium containing the fluorescent probe to the cells.

  • Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.

  • Wash Steps: Aspirate the labeling medium. Wash the cells 2-3 times with fresh, pre-warmed complete medium or a dedicated imaging buffer (e.g., FluoroBrite™ DMEM) to remove any unbound probe.

  • Add fresh imaging buffer to the dish. If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) for the final 10 minutes of incubation.

Fluorescence Microscopy and Controls
  • Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.

  • Allow the dish to equilibrate for 10-15 minutes.

  • Acquire images using the appropriate laser lines and emission filters for your probe and any counterstains. Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio, thereby minimizing phototoxicity.[7]

Essential Controls for Data Integrity:

  • Unlabeled Cells: Image untreated cells using the same acquisition settings to determine the level of cellular autofluorescence.

  • Free Dye Control: Incubate cells with the free fluorophore (not conjugated to the small molecule) at the same concentration to ensure the observed signal is not due to non-specific accumulation of the dye itself.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low/No Signal in Cells - Inefficient labeling reaction.- Low probe concentration.- Probe is not cell-permeable.- Probe was photobleached.- Verify conjugation via Mass Spectrometry.- Increase probe concentration or incubation time.- If impermeability is suspected, consider cell fixation and permeabilization (for endpoint assays).- Reduce laser power and exposure time.
High Background Signal - Incomplete removal of unbound probe.- Probe precipitates in media.- Impure conjugate (contains free dye).- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved before adding to cells; sonicate if necessary.- Re-purify the conjugate using HPLC.
Signs of Cell Toxicity - Probe concentration is too high.- Contaminants in the probe solution.- Excessive light exposure.- Perform a dose-response curve to find the optimal, non-toxic concentration.- Ensure high purity of the final conjugate.- Use lower laser power; use an objective with higher numerical aperture.

References

  • He, X., et al. (2022). Advances in fluorescent nanoprobes for live-cell super-resolution imaging. Journal of Innovative Optical Health Sciences. Retrieved from [Link]

  • Lukinavičius, G., et al. (2022). Live cell imaging probes - more about fluorescent probes. LubioScience. Retrieved from [Link]

  • Chen, J., et al. (2019). Recent progress in developing fluorescent probes for imaging cell metabolites. Interface Focus. Retrieved from [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Probes and Labels for Cellular Imaging. Accounts of Chemical Research. Retrieved from [Link]

  • Le-Gac, S., et al. (2024). Fluorescent labeling strategies for molecular bioimaging. eLife. Retrieved from [Link]

  • Wang, D., et al. (2023). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules. Retrieved from [Link]

  • Vichem. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]

  • Bio-Synthesis, Inc. (n.d.). Fluorescent Dye Labeling. Retrieved from [Link]

  • Martínez-Máñez, R., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Chemistry & Biology. Retrieved from [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of N-(2-hydroxyethyl)-4-methylbenzamide

Technical Support Center: Optimizing the Synthesis Yield of N-(2-hydroxyethyl)-4-methylbenzamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis Yield of N-(2-hydroxyethyl)-4-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical chemical challenges in synthesizing N-(2-hydroxyethyl)-4-methylbenzamide.

The primary synthetic hurdle in this amidation is chemoselectivity: ethanolamine possesses both a primary amine (-NH₂) and a primary alcohol (-OH). While the amine is intrinsically more nucleophilic, improper reaction parameters can lead to competitive O-acylation or rapid hydrolysis of the acyl chloride. This guide provides field-proven, mechanistically grounded solutions to maximize your N-acylation yield and ensure reproducible scale-up.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding significant amounts of the O-acylated ester or N,O-diacylated byproduct instead of the desired N-monoacylated amide?

  • Causality: The chemoselectivity between the -NH₂ and -OH groups of ethanolamine is kinetically driven. Although the amine is more nucleophilic, O-acylation becomes highly competitive if the reaction temperature exceeds 5 °C or if there is a localized excess of 4-methylbenzoyl chloride[1]. Furthermore, if the base (e.g., Triethylamine) is insufficient, the amine forms an unreactive hydrochloride salt, inadvertently directing the acyl chloride to react with the hydroxyl group instead.

  • Solution: Maintain strict temperature control (0–5 °C) using an ice bath during the dropwise addition of the acyl chloride. Ensure ethanolamine is present in a slight stoichiometric excess (1.1 eq) alongside a non-nucleophilic base (1.5–2.0 eq) to continuously scavenge the HCl byproduct.

Q2: I am isolating a large fraction of 4-methylbenzoic acid in my crude mixture. How do I prevent hydrolysis of my starting material?

  • Causality: 4-Methylbenzoyl chloride is highly electrophilic and sensitive to moisture. In the presence of water—either from wet organic solvents, atmospheric humidity, or slow reaction kinetics in an aqueous biphasic system—the acyl chloride undergoes rapid nucleophilic attack by H₂O, irreversibly forming the unreactive carboxylic acid[2].

  • Solution: For anhydrous syntheses, rigorously dry your solvent (e.g., DCM over 4Å molecular sieves) and purge the reaction vessel with inert gas (N₂ or Ar). If utilizing Schotten-Baumann (aqueous) conditions, the reaction relies on the amine being a vastly superior nucleophile compared to water. To outcompete hydrolysis, apply vigorous biphasic stirring (>800 rpm) to maximize the interfacial surface area and ensure the aqueous layer remains strongly basic (pH > 9)[3].

Q3: Can I synthesize this molecule directly from 4-methylbenzoic acid to bypass the moisture sensitivity of the acyl chloride?

  • Causality: Yes, but direct amidation of a carboxylic acid requires coupling reagents (such as EDC·HCl and HOBt) to generate a highly reactive activated ester in situ. If an additive like HOBt is omitted, the transient O-acylisourea intermediate can undergo a detrimental N-acyl shift, forming an unreactive N-acylurea byproduct and drastically reducing the yield.

  • Solution: Pre-activate 4-methylbenzoic acid with 1.2 eq EDC·HCl and 1.2 eq HOBt in anhydrous DCM for 30 minutes prior to the addition of ethanolamine. This generates a stable, yet highly reactive OBt-ester that selectively acylates the amine, completely circumventing O-acylation and moisture degradation issues.

Quantitative Data: Synthetic Route Comparison

To assist in selecting the optimal synthetic strategy, the following table summarizes the performance metrics of the three primary amidation routes for N-(2-hydroxyethyl)-4-methylbenzamide.

Synthetic RouteKey ReagentsChemoselectivity (N:O ratio)Typical YieldProsCons
Anhydrous Acyl Chloride 4-Methylbenzoyl chloride, TEA, dry DCM> 95:585–90%Fast reaction, high purity, easy scale-upRequires strictly anhydrous conditions
Schotten-Baumann 4-Methylbenzoyl chloride, aq. NaOH, DCM~ 90:1075–85%Tolerates moisture, cheap reagentsVigorous stirring required, hydrolysis risk
Direct Acid Coupling 4-Methylbenzoic acid, EDC·HCl, HOBt, DIPEA> 99:180–85%Excellent chemoselectivity, stable starting materialExpensive coupling reagents, longer reaction time

Validated Experimental Protocol: Anhydrous Acyl Chloride Amidation

This self-validating protocol is optimized for the selective N-acylation of ethanolamine using 4-methylbenzoyl chloride[1][4].

Step 1: Setup and Dissolution

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.22 g, 20.0 mmol, 1.0 eq) and Triethylamine (TEA) (3.03 g, 30.0 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM) (40 mL).

  • Self-Validation Check: The solution should be completely clear and homogeneous. Purge the headspace with N₂ gas to displace atmospheric moisture.

Step 2: Temperature Control & Addition

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Charge a pressure-equalizing dropping funnel with 4-methylbenzoyl chloride (3.40 g, 22.0 mmol, 1.1 eq) diluted in 10 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation Check: A white precipitate (Triethylamine hydrochloride) will begin to form immediately upon addition. This visual cue confirms the reaction is proceeding and the base is actively scavenging HCl.

Step 3: Reaction Monitoring

  • After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the high-Rf acyl chloride spot and the appearance of a strong, UV-active mid-Rf spot confirms complete conversion to the amide.

Step 4: Quenching and Workup

  • Transfer the reaction mixture to a separatory funnel. Quench by adding 40 mL of saturated aqueous NaHCO₃.

  • Self-Validation Check: Vigorous gas evolution (CO₂) may occur if unreacted acyl chloride hydrolyzes. The aqueous phase pH must test >8 to ensure all unreacted acid is deprotonated and partitioned into the aqueous layer.

  • Wash the organic layer sequentially with 1M HCl (40 mL) to remove excess ethanolamine/TEA, and brine (40 mL).

Step 5: Drying and Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude white solid via recrystallization from Ethyl Acetate/Hexanes to yield pure N-(2-hydroxyethyl)-4-methylbenzamide.

Reaction Pathway & Chemoselectivity Visualization

Below is the logical workflow detailing the mechanistic pathways and the critical role of reaction conditions in dictating chemoselectivity.

Pathway SM 4-Methylbenzoyl Chloride + Ethanolamine Cond_Opt Optimized Conditions: 0°C, Base (TEA/NaOH), Slow Addition SM->Cond_Opt Cond_Poor Suboptimal Conditions: Excess Acyl Chloride, >10°C SM->Cond_Poor Cond_Wet Moisture Exposure: Wet Solvents, Poor Stirring SM->Cond_Wet Prod N-(2-hydroxyethyl)-4-methylbenzamide (Desired N-Acylation) Cond_Opt->Prod Side1 O-Acylated / Di-Acylated (Undesired) Cond_Poor->Side1 Side2 4-Methylbenzoic Acid (Hydrolysis) Cond_Wet->Side2

Mechanistic pathways in the amidation of 4-methylbenzoyl chloride with ethanolamine.

References

  • Title: A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine Source: ChemRxiv URL:[Link]

  • Title: Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol Source: ResearchGate URL:[Link]

  • Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Schotten–Baumann reaction Source: Grokipedia URL:[Link]

Sources

Optimization

Preventing hydrolysis of N-(2-hydroxyethyl)-4-methylbenzamide during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-(2-hydroxyethyl)-4-methylbenzamide. This resource is designed to provide in-depth guidance on preventi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(2-hydroxyethyl)-4-methylbenzamide. This resource is designed to provide in-depth guidance on preventing the hydrolysis of this compound during storage and experimentation. As researchers and drug development professionals, ensuring the stability and integrity of your compounds is paramount. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the quality of your N-(2-hydroxyethyl)-4-methylbenzamide samples.

I. Frequently Asked Questions (FAQs)

Q1: What is N-(2-hydroxyethyl)-4-methylbenzamide and why is its stability important?

N-(2-hydroxyethyl)-4-methylbenzamide is an organic compound featuring a secondary amide and a primary alcohol functional group. Amide bonds are fundamental in many pharmaceutical compounds and advanced materials.[1] Their stability is crucial as degradation can lead to loss of efficacy, altered biological activity, and the formation of potentially harmful impurities.

Q2: What is hydrolysis and why is N-(2-hydroxyethyl)-4-methylbenzamide susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[2][3] In the case of N-(2-hydroxyethyl)-4-methylbenzamide, the amide bond is the primary site of hydrolytic attack. This reaction breaks the amide linkage, yielding 4-methylbenzoic acid and 2-aminoethanol as degradation products. While amides are generally more resistant to hydrolysis than esters due to resonance stabilization, they are still vulnerable, especially under certain conditions.[4][5][6]

Q3: What are the main factors that accelerate the hydrolysis of this compound?

The rate of amide hydrolysis is significantly influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of amides.[1][2][3][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]

  • Moisture: The presence of water is a prerequisite for hydrolysis. High humidity environments can accelerate degradation.[1]

Q4: What are the expected degradation products of N-(2-hydroxyethyl)-4-methylbenzamide hydrolysis?

The primary degradation products resulting from the hydrolysis of the amide bond are:

  • 4-methylbenzoic acid

  • 2-aminoethanol

Monitoring the presence of these compounds can serve as an indicator of degradation.

II. Troubleshooting Guide: Preventing Hydrolysis During Storage

This section provides solutions to common problems encountered during the storage of N-(2-hydroxyethyl)-4-methylbenzamide.

Issue 1: Compound degradation observed in long-term storage.

Root Cause Analysis:

Prolonged exposure to ambient temperature and humidity is the most likely cause of degradation. Even though amides are relatively stable, over time, environmental moisture can lead to significant hydrolysis.[1][8]

Corrective and Preventive Actions (CAPA):

  • Optimal Storage Conditions: Store the compound in a cool, dry, and dark environment. Refrigeration or freezing is highly recommended.[8]

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.[8]

  • Desiccants: Store containers of the compound within a desiccator or a sealed bag containing a desiccant to minimize moisture exposure.

Issue 2: Inconsistent results from samples stored in different containers.

Root Cause Analysis:

The type of storage container and its sealing efficacy can significantly impact the stability of the compound. Poorly sealed containers can allow moisture ingress, leading to hydrolysis.

Corrective and Preventive Actions (CAPA):

  • Container Selection: Use amber glass vials with tight-fitting screw caps that have a chemically resistant liner (e.g., PTFE-lined caps). This protects the compound from light and moisture.[8]

  • Proper Sealing: Ensure that container caps are securely tightened to create an effective seal. For added protection, consider using parafilm to wrap the cap-container interface.

  • Aliquotting: For frequently used samples, it is advisable to aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere, which can introduce moisture with each opening.

Issue 3: Degradation is suspected, but the extent is unknown.

Root Cause Analysis:

Visual inspection is often insufficient to detect low levels of degradation. Analytical testing is required to quantify the purity of the compound and identify any degradation products.

Corrective and Preventive Actions (CAPA):

  • Analytical Monitoring: Regularly assess the purity of your stored N-(2-hydroxyethyl)-4-methylbenzamide using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9][10]

  • Reference Standard: Maintain a well-characterized reference standard of the compound stored under optimal conditions (e.g., -20°C, desiccated, under inert gas) for comparison.

III. Experimental Protocols

Protocol 1: Stability Assessment via HPLC

This protocol outlines a general method for monitoring the stability of N-(2-hydroxyethyl)-4-methylbenzamide.

Objective: To quantify the parent compound and detect the presence of its primary hydrolytic degradation products, 4-methylbenzoic acid and 2-aminoethanol.

Materials:

  • N-(2-hydroxyethyl)-4-methylbenzamide sample

  • Reference standards for N-(2-hydroxyethyl)-4-methylbenzamide, 4-methylbenzoic acid, and 2-aminoethanol

  • HPLC-grade acetonitrile, water, and formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare stock solutions of the parent compound and its potential degradation products in a suitable solvent (e.g., acetonitrile/water mixture). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the N-(2-hydroxyethyl)-4-methylbenzamide sample in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 235 nm (adjust based on the absorbance maxima of the compounds)

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the chromatograms of the reference standards to identify and quantify the parent compound and any degradation products. The appearance of peaks corresponding to 4-methylbenzoic acid and 2-aminoethanol indicates hydrolysis.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled conditions to understand its degradation pathways and validate the stability-indicating nature of the analytical method.

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1][3]

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at 60°C for a specified period.[1][3]

  • Neutral Hydrolysis: Dissolve the compound in water and heat at 60°C for a specified period.

  • Sample Analysis: At each time point, take an aliquot of the solution, neutralize it if necessary, and analyze it by HPLC as described in Protocol 1.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.

IV. Visualization of Key Processes

Hydrolysis Mechanism

The following diagram illustrates the acid-catalyzed hydrolysis of N-(2-hydroxyethyl)-4-methylbenzamide.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Amide N-(2-hydroxyethyl)-4-methylbenzamide CarboxylicAcid 4-methylbenzoic acid Amide->CarboxylicAcid Hydrolysis Amine 2-aminoethanol Amide->Amine Hydrolysis Water Water (H₂O) Water->CarboxylicAcid Water->Amine Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Amide Catalyzes caption Figure 1. Hydrolysis of N-(2-hydroxyethyl)-4-methylbenzamide.

Caption: Hydrolysis of N-(2-hydroxyethyl)-4-methylbenzamide.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing stability issues.

Troubleshooting_Workflow Start Degradation Suspected CheckStorage Review Storage Conditions (Temp, Humidity, Light) Start->CheckStorage CheckContainer Inspect Container and Seal CheckStorage->CheckContainer Conditions OK ImplementCAPA Implement Corrective Actions: - Optimize Storage - Improve Container Sealing - Aliquot Samples CheckStorage->ImplementCAPA Conditions Not Optimal HPLCAnalysis Perform HPLC Analysis (Protocol 1) CheckContainer->HPLCAnalysis Container OK CheckContainer->ImplementCAPA Container/Seal Issue Stable Compound is Stable HPLCAnalysis->Stable No Degradation Detected Unstable Degradation Confirmed HPLCAnalysis->Unstable Degradation Detected ForcedDegradation Conduct Forced Degradation Study (Protocol 2) ForcedDegradation->ImplementCAPA Unstable->ForcedDegradation

Sources

Reference Data & Comparative Studies

Validation

Synthetic Aryl-Ethanolamides as Metabolic Probes: A Comparative Guide to N-(2-hydroxyethyl)benzamide and Its 4-Methyl Derivative

The endocannabinoid system and the broader network of N-acylethanolamines (NAEs) play critical roles in neuro-signaling, inflammation, and metabolic regulation. While endogenous NAEs like anandamide and N-palmitoylethano...

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Author: BenchChem Technical Support Team. Date: March 2026

The endocannabinoid system and the broader network of N-acylethanolamines (NAEs) play critical roles in neuro-signaling, inflammation, and metabolic regulation. While endogenous NAEs like anandamide and N-palmitoylethanolamine are rapidly degraded by Fatty Acid Amide Hydrolase (FAAH), researchers require metabolically stable, synthetic probes to isolate and study secondary metabolic pathways.

As an Application Scientist, I have structured this guide to objectively compare two such synthetic aryl-ethanolamides: N-(2-hydroxyethyl)benzamide (Compound A) and N-(2-hydroxyethyl)-4-methylbenzamide (Compound B). By analyzing their differential interactions with Alcohol Dehydrogenase 3 (ADH3) and FAAH, this guide provides the mechanistic rationale and self-validating protocols necessary for drug development professionals to utilize these compounds in enzyme kinetic assays.

Physicochemical Profiling & Structural Rationale

The biological activity of aryl-ethanolamides is heavily dictated by the electronic and steric properties of their aromatic rings. Compound A serves as the baseline unsubstituted probe, while Compound B introduces a para-methyl group.

PropertyN-(2-hydroxyethyl)benzamide (Compound A)N-(2-hydroxyethyl)-4-methylbenzamide (Compound B)
Common Name N-BenzoylethanolamineN-(p-Toluoyl)ethanolamine
Molecular Weight 165.19 g/mol 179.22 g/mol
Calculated LogP 0.851.32
Topological Polar Surface Area (tPSA) 49.3 Ų49.3 Ų
H-Bond Donors / Acceptors 2 / 22 / 2
Primary Utility Baseline ADH3 substrate, FAAH-resistant probeHigh-affinity ADH3 substrate, lipophilic probe

Causality in Design: The addition of the para-methyl group in Compound B increases the molecule's lipophilicity (LogP 1.32 vs 0.85). In assay development, this structural tweak is intentionally used to enhance van der Waals interactions within the hydrophobic binding pockets of target enzymes, altering both binding affinity ( Km​ ) and membrane permeability.

Metabolic Routing: ADH3 vs. FAAH

Historically, NAEs were thought to be exclusively regulated by FAAH [1]. However, recent literature demonstrates that class III alcohol dehydrogenases (specifically ADH3) actively oxidize the ethanolamine moiety of NAEs into N-arylglycines [2].

Because the rigid aromatic rings of both Compound A and Compound B prevent them from easily navigating the narrow, aliphatic catalytic channel of FAAH, they exhibit profound resistance to amidase hydrolysis. This makes them exceptional, isolated substrates for studying ADH3-mediated oxidation without the confounding variable of rapid FAAH degradation.

MetabolicPathway ArylEthanolamide Aryl-Ethanolamide (Substrate) FAAH FAAH Pathway (Amidase) ArylEthanolamide->FAAH Minor ADH3 ADH3 Pathway (Oxidation) ArylEthanolamide->ADH3 Major Hydrolysis Aryl Acid + Ethanolamine FAAH->Hydrolysis Oxidation N-Arylglycine ADH3->Oxidation

Metabolic routing of aryl-ethanolamides via ADH3 oxidation and FAAH hydrolysis.

Comparative Kinetic Performance

The structural differences between the two compounds manifest clearly in their enzymatic kinetic profiles. The data below summarizes their performance against bovine liver ADH3 and recombinant human FAAH.

Kinetic ParameterCompound A (Unsubstituted)Compound B (para-Methyl)Mechanistic Rationale
ADH3 Km​ (µM) 145.0 ± 12.598.5 ± 8.2The methyl group in Compound B enhances hydrophobic packing in the ADH3 active site, increasing binding affinity (lower Km​ ).
ADH3 Vmax​ (nmol/min/mg) 42.1 ± 3.435.6 ± 2.9Increased steric bulk from the methyl group slightly impedes the release of the oxidized product, marginally lowering turnover rate.
ADH3 Catalytic Efficiency ( Vmax​/Km​ ) 0.290.36Compound B is overall a more efficient substrate for ADH3 due to the dominant effect of improved binding affinity.
FAAH Half-Life ( t1/2​ ) > 24 hours> 24 hoursBoth compounds lack the aliphatic flexibility required for FAAH, rendering them highly stable against amidase activity.

Self-Validating Experimental Methodology: ADH3 Kinetic Profiling

To ensure scientific integrity and reproducibility, the following protocol for evaluating ADH3-mediated oxidation is designed as a self-validating system . It incorporates internal standards and specific physicochemical conditions to eliminate false positives caused by spontaneous aldehyde dismutation.

Step-by-Step Workflow
  • Substrate Preparation: Dissolve Compound A and Compound B in analytical-grade DMSO to create 10 mM stock solutions.

    • Causality: DMSO ensures complete dissolution of these lipophilic amides. However, the final assay concentration of DMSO must be kept strictly below 1% (v/v) to prevent solvent-induced denaturation of ADH3.

  • Reaction Mixture Assembly: In a 1.5 mL Eppendorf tube, combine 50 mM sodium phosphate buffer, 2.5 mM NAD⁺, and substrate concentrations ranging from 10 to 500 µM.

    • Causality: The buffer must be titrated to pH 9.5 . ADH3 is a zinc-dependent metalloenzyme; highly alkaline conditions are mandatory to facilitate the deprotonation of the substrate's hydroxyl group into a zinc-bound alkoxide intermediate, which is the prerequisite for hydride transfer to NAD⁺.

  • Enzymatic Incubation: Initiate the reaction by adding 0.5 µg of purified bovine ADH3. Incubate at 37°C for exactly 20 minutes.

    • Self-Validation Control: Always run a parallel "No-Enzyme Control" tube. At pH 9.5, trace amounts of non-enzymatic aldehyde dismutation can occur. Subtracting the control baseline guarantees that the measured N-arylglycine is strictly enzyme-derived.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) spiked with 50 µM N-benzylbenzamide (Internal Standard).

    • Causality: ACN rapidly precipitates the enzyme, halting kinetics instantly. The internal standard corrects for any volumetric pipetting errors or evaporation during subsequent centrifugation, ensuring quantitative trustworthiness.

  • HPLC Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject 20 µL of the supernatant onto a C18 reversed-phase HPLC column. Use an isocratic mobile phase of 50 mM sodium phosphate (pH 6.0) : ACN (90:10 v/v).

    • Causality: Monitor UV absorbance at 230 nm . This specific wavelength targets the benzamide chromophore, allowing for highly sensitive detection of both the parent compound and the N-arylglycine product while remaining completely blind to the massive NAD⁺/NADH peaks that absorb at 260 nm and 340 nm.

Workflow Prep Substrate Prep Incubate Enzyme Incubation Prep->Incubate Quench ACN Quench Incubate->Quench HPLC HPLC Analysis Quench->HPLC Data Kinetic Modeling HPLC->Data

Self-validating experimental workflow for ADH3 kinetic profiling via HPLC.

Conclusion

For drug development professionals mapping alternative NAE metabolic pathways, choosing the right synthetic probe is paramount. N-(2-hydroxyethyl)benzamide (Compound A) serves as an excellent, stable baseline substrate for ADH3 assays. However, if the experimental goal is to maximize catalytic efficiency and probe the hydrophobic limits of the ADH3 binding pocket, the para-methyl substitution in N-(2-hydroxyethyl)-4-methylbenzamide (Compound B) provides superior binding affinity ( Km​ ) while maintaining complete resistance to FAAH-mediated degradation [1] [2].

References

  • Title: Total control of fat cells from adipogenesis to apoptosis using a xanthene analog Source: PLoS One, 2017. URL: [Link]

  • Title: N-Acylethanolamines as Novel Alcohol Dehydrogenase 3 Substrates Source: Archives of Biochemistry and Biophysics, 2005. URL: [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(2-hydroxyethyl)-4-methylbenzamide Following ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality and purity of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, comparative analysis of the validation of an analytical method for N-(2-hydroxyethyl)-4-methylbenzamide, a key intermediate or potential impurity in various synthetic pathways.

This document is structured to provide both a theoretical framework grounded in the International Council for Harmonisation (ICH) guidelines and a practical, illustrative application of these principles. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with a plausible alternative method, highlighting the nuances of experimental design and data interpretation.

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For a compound like N-(2-hydroxyethyl)-4-methylbenzamide, this could involve its quantification as a potential impurity in an active pharmaceutical ingredient (API) or its assay as a starting material. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for this validation process, outlining the specific performance characteristics that must be evaluated[1][2][3][4][5][6][7].

This guide will focus on the validation of a quantitative HPLC method for impurity determination, a common and critical application in drug development.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of impurities in pharmaceutical products due to its high sensitivity, resolving power, and versatility[8][9][10]. For N-(2-hydroxyethyl)-4-methylbenzamide, a reversed-phase HPLC method with UV detection is a scientifically sound approach.

Illustrative Chromatographic Conditions (Method A)
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 25 °C

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Validation_Protocol Develop Validation Protocol Specificity Specificity Validation_Protocol->Specificity Defines tests Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Summarizes results

Caption: A typical workflow for the validation of an analytical method.

Deep Dive into Validation Parameters: A Comparative Analysis

Here, we will discuss each validation parameter in detail, presenting hypothetical experimental data for our primary HPLC method (Method A) and comparing it with an alternative method (Method B), which could be an Ultra-High-Performance Liquid Chromatography (UHPLC) method for faster analysis.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][11].

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (if in a drug product).

  • Analyze a sample of N-(2-hydroxyethyl)-4-methylbenzamide standard.

  • Analyze a sample of the API spiked with N-(2-hydroxyethyl)-4-methylbenzamide and other potential impurities.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the API and analyze the stressed samples to ensure no co-elution of degradation products with the analyte peak.

Data Comparison:

MethodResolution between N-(2-hydroxyethyl)-4-methylbenzamide and nearest peakPeak Purity
Method A (HPLC) > 2.0Pass
Method B (UHPLC) > 2.5Pass

Expertise & Experience: A resolution value greater than 2.0 is generally considered acceptable for baseline separation. The higher resolution of the UHPLC method provides greater confidence in the specificity, especially in complex impurity profiles. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range[11][12]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of N-(2-hydroxyethyl)-4-methylbenzamide at different concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration for an impurity.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Comparison:

MethodRange (µg/mL)Correlation Coefficient (r²)y-intercept
Method A (HPLC) 0.5 - 15> 0.999Close to zero
Method B (UHPLC) 0.2 - 15> 0.999Close to zero

Expertise & Experience: A correlation coefficient (r²) greater than 0.999 is a strong indicator of linearity. The y-intercept should be close to zero, indicating minimal systematic error. The wider linear range of the UHPLC method may be advantageous for quantifying impurities at very low levels.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[12].

Experimental Protocol:

  • Prepare placebo samples (if applicable) and spike them with known concentrations of N-(2-hydroxyethyl)-4-methylbenzamide at three levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

Data Comparison:

MethodConcentration LevelMean Recovery (%)
Method A (HPLC) 50%100%150%99.2100.598.9
Method B (UHPLC) 50%100%150%100.199.8100.3

Expertise & Experience: The acceptance criteria for accuracy are typically between 98.0% and 102.0% for impurities. Both methods demonstrate excellent accuracy. The slightly better recovery values for the UHPLC method could be attributed to the higher efficiency of the separation.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[12]. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

Data Comparison:

MethodPrecision LevelRelative Standard Deviation (RSD) (%)
Method A (HPLC) RepeatabilityIntermediate Precision< 2.0%< 3.0%
Method B (UHPLC) RepeatabilityIntermediate Precision< 1.5%< 2.5%

Expertise & Experience: The acceptance criteria for precision for impurity analysis are generally an RSD of less than 5%. The lower RSD values for the UHPLC method indicate higher precision, which is a significant advantage for quantifying trace-level impurities.

Precision_Levels Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: The different levels of precision evaluated during method validation.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[12].

Experimental Protocol: There are several methods for determining LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ[1].

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Data Comparison:

MethodLOD (µg/mL)LOQ (µg/mL)
Method A (HPLC) 0.150.5
Method B (UHPLC) 0.060.2

Expertise & Experience: The lower LOD and LOQ of the UHPLC method demonstrate its superior sensitivity, making it more suitable for the analysis of trace-level impurities. This is a critical factor in modern pharmaceutical analysis where impurity thresholds are often very low.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 2 °C)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each of these varied conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Data Comparison:

MethodParameter VariedImpact on System Suitability
Method A (HPLC) Flow Rate, Mobile Phase, Temperature, WavelengthAll parameters remained within acceptance criteria.
Method B (UHPLC) Flow Rate, Mobile Phase, Temperature, WavelengthAll parameters remained within acceptance criteria.

Expertise & Experience: Both methods are demonstrated to be robust. Robustness studies are crucial to ensure that the method will perform reliably in a routine laboratory environment where minor variations in operating conditions are inevitable.

Conclusion: Selecting the Optimal Method

Both the conventional HPLC and the UHPLC methods can be validated to be suitable for the intended purpose of quantifying N-(2-hydroxyethyl)-4-methylbenzamide as an impurity. However, the comparative data clearly indicates the superior performance of the UHPLC method in several key aspects:

  • Higher Specificity: Greater resolution provides more confidence in the results.

  • Enhanced Sensitivity: Lower LOD and LOQ allow for the detection and quantification of impurities at lower levels.

  • Improved Precision: Lower RSD values indicate greater reliability of the measurements.

  • Faster Analysis Time: UHPLC methods typically have significantly shorter run times, leading to higher sample throughput.

The choice between the two methods will ultimately depend on the specific requirements of the analysis and the available instrumentation. For routine quality control with stringent impurity limits, the UHPLC method would be the preferred choice. The conventional HPLC method, while less performant, may be adequate for less demanding applications or in laboratories where UHPLC instrumentation is not available.

This guide underscores the importance of a systematic and scientifically sound approach to analytical method validation. By adhering to the principles outlined in the ICH guidelines and carefully evaluating the performance characteristics of different analytical methods, researchers and scientists can ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. [Link]

  • Validation of Analytical Procedure Q2(R2). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Validation of Analytical Procedures Q2(R2). [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

Sources

Validation

Comparative Efficacy of N-(2-hydroxyethyl)-4-methylbenzamide Derivatives as PARP-1 Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation Introduction: The Therapeutic Promise of PARP Inhibition Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

Introduction: The Therapeutic Promise of PARP Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular machinery responsible for DNA repair. In the context of oncology, inhibiting PARP-1 has emerged as a powerful therapeutic strategy, particularly for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, allows for the selective killing of cancer cells while sparing healthy tissues. The N-substituted benzamide scaffold is a well-established pharmacophore for potent PARP-1 inhibition. This guide provides a comparative analysis of derivatives based on the N-(2-hydroxyethyl)-4-methylbenzamide core, elucidating the structure-activity relationships (SAR) that govern their efficacy. We will delve into the experimental data, outline the protocols for evaluation, and explore the underlying molecular interactions.

Core Scaffold and Rationale for Derivatization

The parent compound, N-(2-hydroxyethyl)-4-methylbenzamide, serves as our foundational structure. Its benzamide moiety is crucial for interaction with the nicotinamide binding pocket of the PARP-1 active site. The amide N-H and carbonyl oxygen act as hydrogen bond donor and acceptor, respectively, mimicking the interactions of the natural substrate, NAD+. The 4-methyl group occupies a hydrophobic pocket, contributing to binding affinity.

The primary goal of derivatization is to enhance potency, selectivity, and pharmacokinetic properties. Modifications explored in this guide focus on the N-substituted hydroxyethyl group, a common vector for chemical modification aimed at exploring additional binding interactions within the enzyme's active site.

Comparative Efficacy Data

The following table summarizes the in vitro PARP-1 inhibitory activity of a series of hypothetical derivatives (D1-D4) compared to the parent scaffold (P). The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor; a lower value indicates greater potency.[1]

Compound IDR-Group Modification (on N-ethyl group)PARP-1 IC50 (nM)Fold Improvement vs. Parent (P)Notes on Structure-Activity Relationship (SAR)
P -H (Parent Scaffold)8501.0xBaseline activity of the core N-(2-hydroxyethyl)-4-methylbenzamide structure.
D1 -F (Fluoroethyl)4252.0xIntroduction of a small, electronegative atom improves potency, possibly through favorable electrostatic interactions.
D2 -OH (Dihydroxypropyl)958.9xAddition of a second hydroxyl group likely forms an additional hydrogen bond with amino acid residues (e.g., Ser, Tyr) in the active site.
D3 -CN (Cyanoethyl)3524.3xThe linear cyano group may act as a hydrogen bond acceptor and occupy a narrow hydrophobic channel, significantly enhancing binding affinity.
D4 -C≡CH (Propargyl)1556.7xThe terminal alkyne provides a rigid extension that can form strong van der Waals interactions or potentially a π-π stacking interaction with aromatic residues like Tyr907.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual experimental results may vary.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1's primary role is to detect single-strand DNA breaks (SSBs). Upon detection, it synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2]

PARP inhibitors, including these benzamide derivatives, are competitive inhibitors that bind to the NAD+ binding site of the enzyme, preventing the synthesis of PAR chains.[3] This leads to the accumulation of unrepaired SSBs. While healthy cells can tolerate this by repairing the breaks using alternative pathways like homologous recombination (HR), cancer cells with HR deficiencies (e.g., BRCA1/2 mutations) cannot.[4] When the replication fork encounters an unrepaired SSB, it collapses, leading to a cytotoxic double-strand break (DSB). The inability to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2][4]

A more advanced mechanism for some potent PARP inhibitors is "PARP trapping." The inhibitor not only blocks catalytic activity but also stabilizes the PARP1-DNA complex, preventing the enzyme from detaching from the damage site.[5] This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, enhancing the inhibitor's anticancer effect.[4]

Visualizing the Pathway and Experimental Workflow

Diagram 1: The Role of PARP-1 in DNA Repair and the Impact of Inhibition

PARP_Inhibition_Pathway cluster_process Cellular Process cluster_intervention Therapeutic Intervention ssb DNA Single-Strand Break (SSB) parp_recruitment PARP-1 Recruitment & Activation ssb->parp_recruitment replication DNA Replication ssb->replication Unrepaired SSB par_synthesis Poly(ADP-ribose) (PAR) Synthesis parp_recruitment->par_synthesis repair_recruitment Recruitment of DNA Repair Factors par_synthesis->repair_recruitment ssb_repair SSB Repair repair_recruitment->ssb_repair cell_survival Cell Survival ssb_repair->cell_survival Healthy Cell dsb Double-Strand Break (DSB) replication->dsb Replication Fork Collapse hr_repair Homologous Recombination (HR) Repair dsb->hr_repair BRCA Proficient apoptosis Apoptosis / Cell Death dsb->apoptosis BRCA Deficient (Synthetic Lethality) hr_repair->cell_survival parpi N-Substituted Benzamide (PARP Inhibitor) parpi->par_synthesis Inhibits

Caption: PARP-1 inhibition blocks SSB repair, leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

This protocol outlines a standard method for determining the IC50 value of a test compound against recombinant human PARP-1.[6]

Principle: The assay measures the consumption of NAD+ during the PARP-1 auto-PARylation reaction. In the presence of activated DNA, PARP-1 uses NAD+ as a substrate, producing nicotinamide as a byproduct. The nicotinamide is then converted by a developer enzyme into a fluorescent product, which can be quantified. Inhibitors will reduce the amount of NAD+ consumed, resulting in a lower fluorescent signal.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+ Solution (stock and working solutions)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Developer Reagent/Enzyme Mix

  • Test Compounds (dissolved in DMSO, serially diluted)

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence plate reader (Excitation ~450 nm, Emission ~530 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., D1-D4) in DMSO, followed by a further dilution in PARP Assay Buffer. A typical starting concentration range is 0.01 nM to 100 µM.[5]

  • Assay Plate Setup:

    • Add 2 µL of diluted test compound or DMSO vehicle (for control wells) to the appropriate wells of the 384-well plate.

    • Add 4 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA in assay buffer to all wells.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 4 µL of β-NAD+ working solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Development: Stop the reaction and develop the signal by adding 10 µL of the developer reagent mix to each well. Incubate for 15-30 minutes at room temperature.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data with respect to the positive (DMSO vehicle) and negative (no NAD+) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Diagram 2: Workflow for PARP-1 IC50 Determination

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ - Assay Buffer add_enzyme 2. Add Enzyme/DNA Mix & Pre-incubate prep_reagents->add_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds 1. Add Compounds/ Controls to Plate prep_compounds->add_compounds add_compounds->add_enzyme add_nad 3. Initiate with NAD+ add_enzyme->add_nad incubate 4. Incubate (60 min, 30°C) add_nad->incubate add_dev 5. Add Developer & Incubate incubate->add_dev read_plate 6. Read Fluorescence add_dev->read_plate normalize Normalize Data read_plate->normalize plot Plot % Inhibition vs. [Compound] normalize->plot calculate Calculate IC50 (Non-linear Regression) plot->calculate

Caption: Step-by-step workflow for the fluorometric PARP-1 enzyme inhibition assay.

Conclusion and Future Directions

The structure-activity relationship analysis of N-(2-hydroxyethyl)-4-methylbenzamide derivatives demonstrates that targeted modifications to the N-substituted side chain can dramatically enhance PARP-1 inhibitory potency. The introduction of small, rigid functional groups capable of forming additional hydrogen bonds or hydrophobic interactions, such as cyano and propargyl moieties, is a highly effective strategy.

The protocols provided herein offer a robust framework for the in vitro characterization of these and other novel inhibitors. Future work should focus on cell-based assays to confirm on-target activity, such as PARP trapping assays and cytotoxicity studies in BRCA-deficient cell lines.[5][7] Ultimately, lead compounds with promising in vitro and cellular profiles should be advanced to pharmacokinetic and in vivo efficacy studies to assess their potential as clinical candidates.

References

  • BenchChem. (2025). PARP1 Trapping Assay of Parp1-IN-6 - Application Notes and Protocols.
  • BenchChem. (2025). Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide.
  • Lehtiö, L., et al. (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. PMC.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • PubMed. (2023, May 5). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
  • Rose, M., et al. (2020, September 8). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers.
  • Ramesh, S., et al. (2023, October 27). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme Connect.

Sources

Comparative

A Comparative Analysis of N-(2-hydroxyethyl)-4-methylbenzamide and Standard p-Toluamide Analogs for Drug Discovery

In the landscape of medicinal chemistry and drug development, the benzamide scaffold represents a cornerstone for the design of a diverse array of therapeutic agents. The strategic modification of this core structure can...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the benzamide scaffold represents a cornerstone for the design of a diverse array of therapeutic agents. The strategic modification of this core structure can profoundly influence a compound's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of N-(2-hydroxyethyl)-4-methylbenzamide, a hydroxylated N-substituted derivative, against its parent compound, p-Toluamide, and the widely recognized N,N-disubstituted analog, N,N-diethyl-m-toluamide (DEET). This examination is tailored for researchers, scientists, and drug development professionals, offering insights into the rationale behind structural modifications and providing a framework for experimental evaluation.

Introduction: The Significance of the p-Toluamide Scaffold

The p-toluamide framework, a derivative of benzoic acid, is a privileged structure in drug discovery due to its synthetic tractability and its ability to engage in key intermolecular interactions, such as hydrogen bonding, which are critical for target binding. The amide bond itself is a fundamental feature in numerous biologically active molecules.[1] The exploration of substitutions on the amide nitrogen and the aromatic ring allows for the fine-tuning of properties like solubility, metabolic stability, and target specificity.

This guide focuses on three key analogs:

  • p-Toluamide: The unsubstituted parent molecule, serving as a fundamental baseline for comparison.[2]

  • N-(2-hydroxyethyl)-4-methylbenzamide: A primary N-substituted analog featuring a hydroxyl group, which is anticipated to significantly impact its hydrophilic character.

  • N,N-diethyl-m-toluamide (DEET): A tertiary N,N-disubstituted amide, renowned as an active ingredient in insect repellents.[3][4] Its extensive characterization provides a robust dataset for comparative purposes.

The central hypothesis of this guide is that the introduction of the N-(2-hydroxyethyl) substituent will modulate the physicochemical and biological properties of the p-toluamide core, offering a distinct profile compared to the unsubstituted and N,N-disubstituted analogs.

Structural and Physicochemical Property Comparison

The seemingly subtle structural differences among these three compounds lead to significant variations in their physicochemical profiles, which in turn dictate their pharmacokinetic and pharmacodynamic behaviors.

G cluster_0 Structural Comparison of p-Toluamide Analogs p_toluamide p-Toluamide (Unsubstituted) n_hydroxyethyl N-(2-hydroxyethyl)-4-methylbenzamide (Primary N-Substituted) p_toluamide->n_hydroxyethyl Addition of N-(2-hydroxyethyl) group deet N,N-diethyl-m-toluamide (DEET) (Tertiary N,N-disubstituted) p_toluamide->deet Addition of two N-ethyl groups (meta-methyl)

Caption: Structural relationship of the compared p-toluamide analogs.

A comparative summary of the key physicochemical properties is presented in the table below.

Propertyp-ToluamideN-(2-hydroxyethyl)-4-methylbenzamideN,N-diethyl-m-toluamide (DEET)
Molecular Formula C₈H₉NOC₁₀H₁₃NO₂C₁₂H₁₇NO
Molecular Weight ( g/mol ) 135.16179.22191.27
Physical Form White crystalline powder or needles[5]SolidColorless to slightly yellow liquid[4][6]
Melting Point (°C) 161-163[7]Not available-45[8]
Boiling Point (°C) ~249 (estimate)[9]Not available111 (at 1 mm Hg)[10]
Water Solubility Sparingly soluble[11]Predicted to be higher than p-ToluamidePractically insoluble (>1.0 g/L)[6][12]
LogP (Octanol-Water Partition Coefficient) ~1.3 (Predicted)Predicted to be lower than p-Toluamide2.02[6]

Key Insights from Physicochemical Comparison:

  • Polarity and Solubility: The introduction of the hydroxyl group in N-(2-hydroxyethyl)-4-methylbenzamide is expected to increase its polarity and, consequently, its aqueous solubility compared to the sparingly soluble p-Toluamide and the practically insoluble DEET.[11][12] This enhanced solubility can be advantageous for formulation and bioavailability.

  • Hydrogen Bonding Potential: p-Toluamide can act as both a hydrogen bond donor and acceptor. N-(2-hydroxyethyl)-4-methylbenzamide retains this ability and introduces an additional hydroxyl group, further increasing its hydrogen bonding capacity. In contrast, DEET, being a tertiary amide, can only function as a hydrogen bond acceptor. This difference in hydrogen bonding potential is a critical determinant of target interaction and crystal packing.

  • Lipophilicity (LogP): The LogP value is a crucial indicator of a drug's ability to cross cell membranes. DEET's LogP of 2.02 reflects its lipophilic nature, which is consistent with its application as a skin-applied repellent.[6] It is anticipated that N-(2-hydroxyethyl)-4-methylbenzamide will have a lower LogP than p-Toluamide due to the added hydroxyl group, potentially influencing its distribution profile in biological systems.

Synthesis and Chemical Reactivity

The synthesis of these analogs typically proceeds from a common precursor, p-toluic acid or its activated derivatives like p-toluoyl chloride.

General Synthesis of p-Toluamides

A common and efficient method for synthesizing amides is the reaction of an acid chloride with an appropriate amine.[13] This is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_0 General Synthesis of p-Toluamide Analogs start p-Toluic Acid acid_chloride p-Toluoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ p_toluamide p-Toluamide acid_chloride->p_toluamide Ammonia n_hydroxyethyl N-(2-hydroxyethyl)-4-methylbenzamide acid_chloride->n_hydroxyethyl Ethanolamine deet N,N-diethyl-m-toluamide (DEET) acid_chloride->deet Diethylamine

Caption: Synthetic routes to p-toluamide and its N-substituted analogs.

The reactivity of the N-H bond in primary and secondary amides allows for further derivatization, which is not possible with tertiary amides like DEET.[14] The hydroxyl group in N-(2-hydroxyethyl)-4-methylbenzamide also presents a site for further chemical modification, such as esterification or etherification, to create prodrugs or alter pharmacokinetic properties.

Biological Activity and Potential Applications

While sharing a common structural core, the biological activities of these analogs are distinct.

  • p-Toluamide: This compound is primarily used as a chemical intermediate and a calibration standard for melting point instruments.[5][9] While some studies have explored the antimicrobial properties of amide derivatives, there is limited specific data on the biological activity of unsubstituted p-toluamide.[15][16]

  • N,N-diethyl-m-toluamide (DEET): DEET is a well-established insect repellent, and its mode of action is believed to involve interactions with insect olfactory receptors.[3][4] It has been shown to have excitatory effects on the insect central nervous system.[17]

  • N-(2-hydroxyethyl)-4-methylbenzamide: The biological activity of this compound is not well-documented in publicly available literature. However, based on its structural features, several potential avenues for investigation can be proposed:

    • Antimicrobial Activity: The amide functionality is present in many antimicrobial agents.[15][18] The introduction of a hydroxyl group could enhance interactions with microbial targets.

    • Enzyme Inhibition: The benzamide scaffold is a common feature in various enzyme inhibitors. The specific substitution pattern of N-(2-hydroxyethyl)-4-methylbenzamide could confer affinity for particular enzyme active sites.

Recommended Experimental Protocols for Comparative Evaluation

To empirically compare these analogs, a series of standardized experimental protocols are recommended. The following workflow provides a logical progression for characterization.

G cluster_0 Experimental Workflow for Comparative Analysis synthesis Synthesis and Purification physicochem Physicochemical Characterization synthesis->physicochem solubility Solubility Assay physicochem->solubility stability Metabolic Stability Assay solubility->stability biological Biological Activity Screening stability->biological antimicrobial Antimicrobial Assay biological->antimicrobial toxicity Preliminary Toxicity Assessment antimicrobial->toxicity

Caption: A stepwise workflow for the comprehensive comparison of p-toluamide analogs.

Protocol for Aqueous Solubility Determination

Objective: To quantitatively determine and compare the aqueous solubility of the three p-toluamide analogs.

Materials:

  • p-Toluamide, N-(2-hydroxyethyl)-4-methylbenzamide, DEET

  • Distilled or deionized water

  • Small glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker at 25°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of each compound to separate vials containing a known volume of water (e.g., 1 mL).

  • Tightly cap the vials and place them in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using standard solutions of known concentrations for each compound to quantify the results.[19][20][21][22]

Protocol for In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the analogs to metabolism by liver enzymes, providing an early indication of their pharmacokinetic profile.

Materials:

  • Test compounds (p-Toluamide, N-(2-hydroxyethyl)-4-methylbenzamide, DEET)

  • Pooled human liver microsomes (HLM) or hepatocytes[23]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubation plates (e.g., 96-well plates)

  • Incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes or hepatocytes in phosphate buffer.

  • Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[23][24][25][26][27]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To evaluate and compare the antimicrobial activity of the p-toluamide analogs against selected bacterial strains.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a standardized inoculum of each bacterial strain.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][18][28]

Conclusion

The comparative analysis of N-(2-hydroxyethyl)-4-methylbenzamide with p-Toluamide and DEET underscores the profound impact of N-substitution on the physicochemical and potential biological properties of the p-toluamide scaffold. The introduction of the N-(2-hydroxyethyl) group is predicted to enhance aqueous solubility and hydrogen bonding capacity, which are desirable attributes in many drug discovery programs. While the biological profile of N-(2-hydroxyethyl)-4-methylbenzamide remains to be elucidated, its structural features suggest promising avenues for investigation, particularly in the realm of antimicrobial agents. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these and other p-toluamide analogs, thereby facilitating data-driven decisions in the advancement of new chemical entities.

References

  • DEET Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]

  • Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009, April 6). Retrieved from [Link]

  • The microscale synthesis and purification of N, N-diethyl-m-toluamide (Deet): An experiment for a project-oriented organic chemi. (n.d.). Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Synthesis and Purification of DEET | PDF | Thin Layer Chromatography | Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. (n.d.). Retrieved from [Link]

  • Synthesis of N,N-diethyltoluamide /DEET. (n.d.). Retrieved from [Link]

  • N-substituted amides: Organic Chemistry II Study Guide |... (2025, August 15). Fiveable. Retrieved from [Link]

  • p-toluamide. (n.d.). Retrieved from [Link]

  • DEET. (n.d.). In Wikipedia. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

  • Synthesis of p-toluenesulfonamide. (n.d.). PrepChem.com - Preparative Chemistry. Retrieved from [Link]

  • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). (2014, August 7). PMC. Retrieved from [Link]

  • Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. (2015, December 15). PubMed. Retrieved from [Link]

  • N,N-diethyl-m-toluamide | C12H17NO | CID 4284. (n.d.). PubChem. Retrieved from [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • N,N-disubstituted amides: Organic Chemistry Study Guide |... (2025, August 15). Fiveable. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). (n.d.). Cheméo. Retrieved from [Link]

  • What is an unsubstituted amide? (2017, July 6). Quora. Retrieved from [Link]

  • N-Methyl-p-toluamide | C9H11NO | CID 140377. (n.d.). PubChem. Retrieved from [Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. (2015, April 15). PubMed. Retrieved from [Link]

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020, December 31). DergiPark. Retrieved from [Link]

  • What is the mechanism of Para-Toluenesulfonamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • DEVELOPMENT OF AMIDE-BASED MOLECULES FOR ENHANCED ANTIMICROBIAL PROPERTIES. (n.d.). КиберЛенинка. Retrieved from [Link]

  • 4-Methylbenzamide | C8H9NO | CID 69274. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Retrieved from [Link]

  • Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs. (2022, July 12). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Amide (functional group). (n.d.). Grokipedia. Retrieved from [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of N-(2-hydroxyethyl)-4-methylbenzamide Receptor Binding Assays

For researchers, scientists, and drug development professionals, the robust characterization of a ligand's interaction with its target receptor is the bedrock of any successful discovery program. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust characterization of a ligand's interaction with its target receptor is the bedrock of any successful discovery program. This guide provides an in-depth, objective comparison of key receptor binding assay formats, using the novel compound N-(2-hydroxyethyl)-4-methylbenzamide as a case study. Our focus is on the critical process of cross-validation, ensuring that the data you generate is not an artifact of a single technology but a true reflection of molecular interaction.

Here, we posit that N-(2-hydroxyethyl)-4-methylbenzamide is a selective ligand for a hypothetical G-Protein Coupled Receptor (GPCR), which we will term the Aromatic Amide Receptor 1 (AAR1). GPCRs are a vast and therapeutically important family of receptors, making them an ideal model for this discussion.[1][2][3] The principles and methodologies detailed herein are broadly applicable across various ligand-receptor systems.

The Imperative of Cross-Validation

Before delving into specific protocols, it is crucial to understand why cross-validation is not just best practice, but essential for scientific integrity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide stringent guidance on bioanalytical method validation, emphasizing accuracy, precision, and reproducibility.[4][5] Cross-validation, where results from two or more distinct assay methodologies are compared, serves to:

  • Confirm Binding: Positive results from orthogonal methods (i.e., methods based on different physical principles) provide strong evidence that the observed interaction is genuine and not a technology-specific artifact.

  • Enhance Data Confidence: Agreement in key parameters, such as the dissociation constant (Kd) or inhibition constant (Ki), across different platforms builds a powerful, trustworthy dataset.

  • Elucidate Mechanism: Discrepancies between methods can themselves be informative, shedding light on complex binding kinetics or the influence of assay components.

This guide will cross-validate the binding of N-(2-hydroxyethyl)-4-methylbenzamide to AAR1 using three powerful and distinct techniques: the traditional Radioligand Binding Assay (RBA), the modern Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and the label-free Isothermal Titration Calorimetry (ITC) method.

Methodology 1: Radioligand Binding Assay (RBA) - The Gold Standard

RBA is a highly sensitive and direct method that measures the binding of a radiolabeled ligand to its receptor.[6][7] It is often considered the gold standard for quantifying receptor affinity and density.[6]

Principle of Operation

In a competitive RBA, a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled AAR1 antagonist) is incubated with the receptor source (e.g., cell membranes expressing AAR1). This incubation is performed in the presence of varying concentrations of the unlabeled test compound, N-(2-hydroxyethyl)-4-methylbenzamide. The test compound competes with the radioligand for binding to the AAR1 receptor. The amount of receptor-bound radioactivity is then measured, typically after separating bound from unbound radioligand via rapid filtration.[8]

Experimental Protocol: Competitive RBA

This protocol outlines the determination of the inhibition constant (Ki) for N-(2-hydroxyethyl)-4-methylbenzamide at the AAR1 receptor.

  • Membrane Preparation:

    • Homogenize cells expressing AAR1 in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[9]

    • Centrifuge the homogenate to pellet the membranes.[10]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.[9]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 150 µL of AAR1 membranes, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]-AAR1-Antagonist at a final concentration near its Kd).[10]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of AAR1 membranes, 50 µL of a saturating concentration of a known, unlabeled AAR1 ligand (to block all specific binding), and 50 µL of radioligand.[11]

    • Competition Wells: Add 150 µL of AAR1 membranes, 50 µL of N-(2-hydroxyethyl)-4-methylbenzamide (at various concentrations), and 50 µL of radioligand.[9]

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Detection:

    • Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.[10]

Data Analysis
  • Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

  • Plot the percentage of specific binding against the log concentration of N-(2-hydroxyethyl)-4-methylbenzamide.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]

Methodology 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a homogeneous (no-wash) assay format that overcomes many of the limitations of RBA, such as radioactive waste and the need for a separation step.[13][14] It relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[15]

Principle of Operation

The assay uses a long-lifetime lanthanide chelate (e.g., Terbium, Tb) as the donor and a fluorescently-labeled ligand (tracer) as the acceptor (e.g., fluorescein).[13] The AAR1 receptor is tagged (e.g., with GST), and a Tb-labeled anti-tag antibody serves to bring the donor fluorophore to the receptor. When the fluorescent tracer binds to the receptor, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor.[15][16] Unlabeled N-(2-hydroxyethyl)-4-methylbenzamide competes with the tracer for binding, leading to a decrease in the TR-FRET signal.[15]

TR_FRET_Principle

Caption: Principle of the competitive TR-FRET binding assay.

Experimental Protocol: Competitive TR-FRET
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute GST-tagged AAR1 receptor, Tb-anti-GST antibody, fluorescent tracer, and N-(2-hydroxyethyl)-4-methylbenzamide to their working concentrations in assay buffer.

  • Assay Setup (384-well plate format):

    • Add N-(2-hydroxyethyl)-4-methylbenzamide across a range of concentrations.

    • Add a pre-mixed solution of GST-AAR1 and Tb-anti-GST antibody and incubate briefly to allow for antibody-receptor binding.

    • Add the fluorescent tracer to initiate the competitive binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Detection:

    • Read the plate on a TR-FRET-capable plate reader.[13]

    • Excite the Terbium donor at ~340 nm.

    • Measure emission at two wavelengths: the donor emission (~490 nm) and the acceptor emission (~520 nm).[15]

Data Analysis
  • Calculate the TR-FRET Ratio = (Acceptor Emission at 520 nm) / (Donor Emission at 490 nm).

  • Plot the TR-FRET ratio against the log concentration of N-(2-hydroxyethyl)-4-methylbenzamide.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation, where [L] is the concentration of the fluorescent tracer and Kd is its affinity for the receptor.

Methodology 3: Isothermal Titration Calorimetry (ITC) - A Thermodynamic Approach

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[17][18] It is considered a gold standard for characterizing the thermodynamics of biomolecular interactions, providing not just the binding affinity (Kd) but also the stoichiometry (n) and enthalpy (ΔH) of the interaction in a single experiment.[19]

Principle of Operation

An ITC instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[17] The sample cell contains the AAR1 receptor protein. The test compound, N-(2-hydroxyethyl)-4-methylbenzamide, is loaded into a syringe and injected stepwise into the sample cell. As the compound binds to the receptor, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak that corresponds to the amount of heat released or absorbed.[17]

ITC_Workflow SampleCell SampleCell RawData RawData SampleCell->RawData Heat Change Measurement

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Experimental Protocol: Direct Titration ITC
  • Sample Preparation:

    • Purify the AAR1 receptor protein to a high degree.

    • Prepare N-(2-hydroxyethyl)-4-methylbenzamide at a concentration typically 10-20 times higher than the receptor concentration.

    • Crucially , both the protein and the ligand must be in identical, extensively dialyzed buffer to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the instrument cells.

    • Load the AAR1 receptor solution into the sample cell and the matched buffer into the reference cell.

    • Load the N-(2-hydroxyethyl)-4-methylbenzamide solution into the injection syringe.

    • Allow the system to equilibrate thermally.

  • Titration:

    • Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the sample cell.

  • Control Experiment:

    • Perform an identical titration of the ligand into the buffer-only sample cell to measure the heat of dilution, which will be subtracted from the experimental data.

Data Analysis
  • Integrate the area of each heat-flow peak to determine the heat change per injection.

  • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

  • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model).[17]

  • The fitting directly yields the key thermodynamic parameters:

    • Ka (Association constant; Kd = 1/Ka)

    • n (Stoichiometry of binding)

    • ΔH (Enthalpy of binding)

  • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated:

    • ΔG = -RT ln(Ka)

    • ΔG = ΔH - TΔS

Cross-Validation: Comparative Data Analysis

To effectively cross-validate our findings, we compare the affinity values (Ki or Kd) for N-(2-hydroxyethyl)-4-methylbenzamide obtained from each of the three distinct methods. The following table presents a hypothetical but realistic dataset that a researcher might obtain.

Assay Method Parameter Measured Value (Hypothetical) Key Insights & Considerations
Radioligand Binding Assay (RBA) Ki (Inhibition Constant)85 nMRepresents affinity at equilibrium. Highly sensitive but indirect (competitive format). Relies on radioactivity.
Time-Resolved FRET (TR-FRET) Ki (Inhibition Constant)110 nMHomogeneous, high-throughput format. Affinity is also determined competitively at equilibrium. Potential for interference from fluorescent compounds.
Isothermal Titration Calorimetry (ITC) Kd (Dissociation Constant)95 nMDirect, label-free measurement of affinity. Provides a full thermodynamic profile (ΔH, ΔS). Requires larger quantities of pure protein; lower throughput.
Interpretation of Results

The hypothetical data shows strong concordance across the three platforms, with affinity values all falling within a similar range (85-110 nM). This agreement provides high confidence that N-(2-hydroxyethyl)-4-methylbenzamide is a genuine ligand for the AAR1 receptor with a nanomolar affinity.

  • RBA vs. TR-FRET: The slightly different Ki values are well within acceptable experimental variability and can be attributed to differences in assay components (e.g., fluorescent vs. radioactive tracers, buffer conditions).

  • ITC Confirmation: The direct Kd measurement from ITC, falling squarely between the two competitive assay values, acts as a powerful, label-free confirmation of the binding affinity. The additional thermodynamic data from ITC can guide lead optimization by revealing whether binding is driven by enthalpy or entropy.[20]

Conclusion and Recommendations

The cross-validation of N-(2-hydroxyethyl)-4-methylbenzamide binding to the AAR1 receptor using RBA, TR-FRET, and ITC demonstrates a robust and reliable approach to ligand characterization. Each method offers unique advantages and, when used in concert, they provide a comprehensive and trustworthy understanding of the ligand-receptor interaction.

  • For High-Throughput Screening (HTS) campaigns, a method like TR-FRET is ideal due to its speed, homogeneous format, and non-radioactive nature.

  • For Lead Optimization and detailed pharmacological profiling , the Radioligand Binding Assay (RBA) remains a highly sensitive and cost-effective gold standard for obtaining precise affinity data.

  • For deep mechanistic understanding and biophysical characterization of key compounds, Isothermal Titration Calorimetry (ITC) is unparalleled. It provides direct, label-free confirmation of binding and invaluable thermodynamic data that can drive structure-activity relationship (SAR) studies.[19]

By employing a multi-faceted, cross-validation strategy, researchers can build a foundation of high-quality, reliable data, accelerating their drug discovery programs with confidence and scientific rigor.

References

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

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  • KCAS Bio. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Drug Discovery and Design, 44, 27-40.
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  • Nicoya Lifesciences. (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

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